5-Chloro-4-methylpyridin-2-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUJQJXODPSJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675380 | |
| Record name | 5-Chloro-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-92-7 | |
| Record name | 5-Chloro-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-4-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-4-methylpyridin-2-OL CAS number and properties
An In-Depth Technical Guide to 5-Chloro-4-methylpyridin-2-ol
Introduction
This compound is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern organic and medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific reactivity profile, making it a valuable intermediate for synthesizing more complex molecular architectures. As a pyridin-2-one (or 2-hydroxypyridine) tautomer, it possesses functional groups amenable to a variety of chemical transformations.
This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, reactivity, key applications, and essential safety protocols, offering field-proven insights grounded in established chemical principles.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in a research setting.
Table 1: Core Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 886364-92-7 | [1][2] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| SMILES | Cc1cc(O)nc(Cl)c1 | N/A |
Table 2: Physicochemical and Storage Data
| Property | Value | Source |
|---|---|---|
| Appearance | Brown solid | [1] |
| Storage Temperature | Room Temperature | [1] |
| Storage Conditions | Store in a dry, tightly sealed container | [1][3][4] |
| Purity (Typical) | ≥97% | N/A |
Section 2: Synthesis and Mechanistic Insights
While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed in public literature, a plausible pathway can be designed based on established pyridine chemistry. A common approach involves the construction and subsequent functionalization of the pyridine ring.
The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridin-2-one. The choice of specific reagents is critical; for instance, using a substituted amine and a 1,3-dicarbonyl compound can form the initial ring, which is then subjected to chlorination and other modifications. The hydroxyl group in the final product exists in tautomeric equilibrium with its pyridin-2-one form, a key feature influencing its reactivity.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Plausible Synthesis Route
-
Precursor Selection : Begin with a suitable precursor like 2-amino-4-methylpyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction, and the ring can be subsequently chlorinated.
-
Diazotization & Hydrolysis : Dissolve the 2-amino-4-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Gently warm the mixture to facilitate the hydrolysis of the diazonium salt to 4-methylpyridin-2-ol.
-
Chlorination : The resulting 4-methylpyridin-2-ol can be chlorinated at the 5-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile. The electron-donating nature of the hydroxyl group directs the electrophilic chlorination to the ortho and para positions.
-
Workup and Purification : After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography or recrystallization to yield the final compound.
Causality Note: The choice of N-chlorosuccinimide is crucial as it provides a controlled, electrophilic source of chlorine, minimizing over-chlorination and side reactions that can occur with harsher reagents like elemental chlorine.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from its identity as a multifunctional scaffold. The chloro group serves as a leaving group for nucleophilic aromatic substitution (SₙAr) or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydroxyl group can be alkylated, acylated, or used to modulate the electronic properties of the ring.
This compound is a valuable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[5] Halogenated pyridine structures are prevalent in a wide range of FDA-approved drugs.[6]
Caption: Role as a versatile intermediate in chemical synthesis.
Application Insight: Scaffold for GPR119 Agonists
G-protein-coupled receptor 119 (GPR119) is a significant target for the treatment of type 2 diabetes.[7] Agonists of this receptor stimulate glucose-dependent insulin release.[8] Many potent GPR119 agonists feature a central pyridone or related heterocyclic core. The structure of this compound provides a foundational scaffold that can be elaborated through reactions at the chloro and hydroxyl positions to build complex molecules like the clinical candidate BMS-903452, which also contains a substituted pyridone core.[7][8]
Section 4: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely published, data from suppliers and structurally related molecules provide a strong basis for a robust safety protocol.
Table 3: Hazard and Precautionary Information
| Category | Statement | Source |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [3][9] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. |[3][10][11] |
Standard Laboratory Handling Protocol
The following workflow ensures minimal exposure and safe handling of solid chemical irritants.
Caption: Standard protocol for handling solid chemical reagents.
Self-Validating Protocol Note: This workflow is designed as a self-validating system. Each step mitigates a specific risk: PPE (Step 1) protects against direct contact, the fume hood (Step 2) prevents inhalation, proper tools (Step 3) avoid spills, decontamination (Step 4) removes residual hazards, and secure storage (Step 5) ensures containment. Adherence to this sequence is critical for ensuring personnel and environmental safety.[3][12]
Section 5: Spectroscopic Data Interpretation
While specific spectra for this compound require direct acquisition, its structure allows for the prediction of key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. A researcher analyzing a sample of this compound should expect to see the following characteristic features.
-
¹H NMR Spectroscopy :
-
A singlet integrating to 3 protons for the methyl (-CH₃) group, likely in the δ 2.0-2.5 ppm range.
-
Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 6.5-8.5 ppm), each integrating to 1 proton, corresponding to the two protons on the pyridine ring.
-
A broad singlet corresponding to the hydroxyl (-OH) proton, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on concentration and solvent.
-
-
Infrared (IR) Spectroscopy :
-
A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration.
-
C-H stretching bands just below 3000 cm⁻¹ for the methyl group.
-
C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1650 cm⁻¹ region.
-
A C-Cl stretching band, which can be expected in the fingerprint region (typically below 800 cm⁻¹).
-
Conclusion
This compound (CAS 886364-92-7) is a well-defined chemical entity with significant potential as a scaffold in synthetic chemistry. Its combination of a reactive chloro group and a versatile hydroxyl function on a stable pyridine core makes it an attractive starting point for the development of novel pharmaceuticals and other complex organic molecules. Understanding its physicochemical properties, reactivity, and safety requirements is essential for leveraging its full potential in a research and development context. This guide provides the foundational, technically grounded information necessary for scientists to incorporate this valuable building block into their synthetic programs effectively and safely.
References
- 1. 5-CHLORO-4-METHYL-PYRIDIN-2-OL CAS#: 886364-92-7 [m.chemicalbook.com]
- 2. 886364-92-7|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [chemdict.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
physical and chemical properties of 5-Chloro-4-methylpyridin-2-OL
An In-Depth Technical Guide to 5-Chloro-4-methylpyridin-2-ol
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physical and chemical properties, spectroscopic signatures, reactivity, and applications, grounded in authoritative references.
Core Identity and Structural Characteristics
This compound is a substituted pyridine derivative. Its fundamental identifiers are crucial for accurate sourcing and application in experimental design.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 886364-92-7 | [1] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
The Critical Role of Tautomerism
A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. While the "-ol" suffix is present in the common name, the equilibrium overwhelmingly favors the pyridone (keto) form in most solid and liquid states.[3] This phenomenon is critical as it dictates the compound's reactivity, hydrogen bonding capabilities, and spectroscopic properties. The keto form's stability arises from the amide-like resonance within the ring.
Caption: Tautomeric equilibrium between the hydroxyl and pyridone forms.
Physical and Chemical Properties
The physical properties of the compound are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value/Description | Source(s) |
| Appearance | Typically a solid powder. | [4] |
| Purity | Commercially available with ≥98% purity. | [2] |
| Storage | Should be stored in a dry, sealed container, often at 2-8°C. | [2] |
| Solubility | Information not widely available; likely soluble in polar organic solvents like methanol and DMSO. | |
| Stability | Stable under normal storage conditions. | [5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [5] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The predominance of the pyridone tautomer heavily influences the observed spectra.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[7]
-
¹H NMR:
-
N-H Proton: A broad singlet is expected for the proton on the nitrogen atom (in the pyridone form), typically downfield.
-
Aromatic Protons: Two distinct signals in the aromatic region, likely doublets or singlets depending on coupling, corresponding to the protons at the C3 and C6 positions.
-
Methyl Protons: A singlet around 2.0-2.5 ppm corresponding to the three protons of the methyl group.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 160-180 ppm is a strong indicator of the C=O group in the pyridone form.
-
Aromatic Carbons: Signals for the four other carbons in the ring, with the carbon bearing the chlorine atom being significantly affected.
-
Methyl Carbon: A signal in the aliphatic region, typically 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.[6][8]
-
N-H Stretch: A broad peak in the 3200-3500 cm⁻¹ region, characteristic of the N-H bond in the pyridone tautomer.
-
C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is the most definitive peak for the pyridone form.
-
C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the ring vibrations.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.[9]
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Reactivity and Synthetic Utility
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom and the pyridone ring system.
Key Reactive Sites
-
C5-Chlorine Atom: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAAr), allowing for the introduction of various functional groups (e.g., amines, ethers, thiols). This reactivity is central to its use as a building block.
-
N1-Nitrogen Atom: The nitrogen can be alkylated or arylated under appropriate basic conditions.
-
C3 and C6 Positions: These positions can be targeted for electrophilic substitution, although the reactivity is influenced by the existing substituents.
Role in Pharmaceutical Synthesis
The pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The chloro-substituent serves as a crucial handle for elaboration into more complex molecules.[10][11] A notable application is in the development of G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes, where the pyridone core is a central feature of the drug candidate.[12]
Caption: General workflow illustrating the use in drug development.
Synthesis Protocols
While specific, validated synthesis routes for this compound are proprietary, a plausible approach can be derived from related literature. A common strategy involves the hydrolysis of a 2,5-dichloropyridine derivative or the cyclization of an appropriate acyclic precursor.
A related patent describes the synthesis of 4-amino-5-methyl-1H-pyridin-2-one from 2-chloro-5-methyl-4-pyridinamine, highlighting a key transformation.[13][14]
Illustrative Experimental Protocol: Nucleophilic Substitution
This protocol is a generalized example and must be adapted and optimized for specific nucleophiles and reaction scales.
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to facilitate the reaction.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol for an ether linkage or an amine for an amino linkage) (1.1-1.5 eq).
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired functionalized pyridone.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[15]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[15]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
-
Personal Protective Equipment (PPE): Use in a well-ventilated area or under a chemical fume hood.[15] Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store locked up.[15]
References
- 1. 886364-92-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 14. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. This compound [chemdict.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridin-2-ol Scaffold
The substituted pyridin-2-ol (or its tautomeric form, 2-pyridone) ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for the development of a wide array of functional molecules. Among these, 5-Chloro-4-methylpyridin-2-ol stands out as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its specific substitution pattern offers multiple points for further chemical elaboration, enabling the generation of diverse molecular libraries for screening and optimization.
This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this compound. We will delve into the strategic considerations behind the chosen route, provide detailed, step-by-step protocols, and offer insights into the reaction mechanisms. The information presented herein is intended to empower researchers to confidently and efficiently synthesize this valuable chemical entity.
Retrosynthetic Analysis and Strategic Pathway Selection
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that hinges on the regioselective chlorination of a readily accessible precursor. Our chosen strategy focuses on a two-step sequence commencing from a commercially available starting material, 2-amino-4-methylpyridine. This approach is advantageous due to the favorable cost and availability of the starting material, as well as the generally high-yielding nature of the proposed transformations.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves two key transformations:
-
Diazotization and Hydrolysis: Conversion of the 2-amino group of 2-amino-4-methylpyridine to a hydroxyl group to furnish 4-methylpyridin-2-ol.
-
Regioselective Chlorination: Introduction of a chlorine atom at the C5 position of the 4-methylpyridin-2-ol ring.
Part 1: Synthesis of 4-Methylpyridin-2-ol
The initial step of our proposed pathway is the conversion of 2-amino-4-methylpyridine to 4-methylpyridin-2-ol. This transformation is reliably achieved through a diazotization reaction followed by in-situ hydrolysis of the resulting diazonium salt.
Reaction Scheme:
Caption: Conversion of 2-amino-4-methylpyridine to 4-methylpyridin-2-ol.
Mechanistic Insights
The reaction proceeds via the formation of a diazonium salt intermediate. In the presence of a strong acid like sulfuric acid, nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO2). The amino group of 2-amino-4-methylpyridine then attacks the nitrosonium ion (NO+) to form a diazonium salt after a series of proton transfers and elimination of water. The resulting diazonium salt is unstable and, upon gentle heating, decomposes with the loss of nitrogen gas, allowing for the nucleophilic attack of water to yield the desired 2-pyridone product.
Experimental Protocol
Materials:
-
2-Amino-4-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in a dilute solution of sulfuric acid in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat gently to around 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-methylpyridin-2-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 |
| 4-Methylpyridin-2-ol | C₆H₇NO | 109.13 | 128-131 |
Part 2: Regioselective Chlorination to this compound
The second and final step is the regioselective chlorination of 4-methylpyridin-2-ol. The electronic nature of the pyridin-2-one ring, influenced by the electron-donating methyl group and the activating effect of the amide functionality within the ring, directs electrophilic substitution primarily to the C3 and C5 positions. Steric hindrance from the methyl group at C4 generally favors substitution at the C5 position. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).
Reaction Scheme:
Caption: Chlorination of 4-methylpyridin-2-ol to this compound.
Mechanistic Considerations
The chlorination of 4-methylpyridin-2-ol with N-chlorosuccinimide is an electrophilic aromatic substitution reaction. The pyridin-2-one tautomer is electron-rich, and the nitrogen and oxygen atoms activate the ring towards electrophilic attack. The methyl group at the 4-position is an ortho-, para-director. The combined directing effects of the ring nitrogen, the carbonyl group, and the methyl group favor chlorination at the 5-position. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures to facilitate the reaction.
Experimental Protocol
Materials:
-
4-Methylpyridin-2-ol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Deionized Water
-
Brine solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methylpyridin-2-ol in acetonitrile, add N-chlorosuccinimide in one portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methylpyridin-2-ol | C₆H₇NO | 109.13 |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 |
| This compound | C₆H₆ClNO | 143.57 |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule, showing the characteristic chemical shifts and coupling constants for the protons and carbons on the substituted pyridine ring.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and confirm the presence of chlorine through its isotopic pattern.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the C=O stretch of the pyridone and the C-Cl bond.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound, a key building block in modern chemical synthesis. The two-step process, starting from the readily available 2-amino-4-methylpyridine, is scalable and utilizes standard laboratory reagents and techniques. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can consistently obtain high yields of the desired product. The versatility of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential applications in medicine and agriculture. Further optimization of reaction conditions and exploration of alternative chlorinating agents could lead to even more efficient and sustainable synthetic routes.
5-Chloro-4-methylpyridin-2-OL spectral data analysis (NMR, IR, MS)
A Guide to the Spectral Analysis of 5-Chloro-4-methylpyridin-2-ol
Abstract
This technical guide provides an in-depth analysis of the spectral data for this compound (CAS No: 886364-92-7), a key heterocyclic building block in pharmaceutical and materials science.[1] Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of data. It synthesizes the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a cohesive, validated structural elucidation. We will explore the critical concept of lactam-lactim tautomerism inherent to this molecule and demonstrate how each analytical technique provides unique, confirmatory evidence. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Structural Challenge of a Substituted Pyridinone
This compound is a substituted pyridine derivative. Such compounds are foundational intermediates in organic synthesis.[2] The precise arrangement of its functional groups—a chlorine atom, a methyl group, and a hydroxyl group on a pyridine ring—governs its reactivity and utility. However, the nominal "pyridin-2-ol" structure is only half the story. 2-Hydroxypyridines exist in a dynamic equilibrium with their 2-pyridinone tautomers. This lactam-lactim tautomerism is a central theme of our analysis, as the predominant form dictates the observed spectral characteristics. Our objective is to not only assign the signals in each spectrum but to use the data to conclusively identify the dominant tautomer in typical analytical conditions.
Tautomerism: The Lactim vs. Lactam Forms
The equilibrium between the aromatic alcohol (lactim) and the non-aromatic amide (lactam) is fundamental to understanding the chemistry and spectroscopy of this molecule. The lactam form, 5-Chloro-4-methylpyridin-2(1H)-one, is generally the more stable and predominant tautomer due to the formation of a strong carbonyl bond and favorable amide resonance.
Caption: Figure 1. Lactam-lactim tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for the predominant lactam structure.
Proton (¹H) NMR Analysis
Causality of Experimental Choices: The choice of solvent is critical. Aprotic solvents like chloroform-d (CDCl₃) are suitable, but dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons (like N-H), making them sharper and easier to observe.
Interpretation: The ¹H NMR spectrum is expected to show three distinct signals, plus a signal for the labile proton, consistent with the pyridinone structure.
-
Aromatic Protons (H-3, H-6): The molecule has two protons on the pyridine ring. Due to the asymmetric substitution, they are in different chemical environments. H-6 is adjacent to the nitrogen atom and will be deshielded, appearing further downfield. H-3 is adjacent to the carbonyl group. They are not adjacent to each other, so they are expected to appear as singlets.
-
Methyl Protons (-CH₃): The methyl group at the C-4 position is attached to an sp²-hybridized carbon and will appear as a singlet in the typical alkyl region.
-
N-H Proton: The presence of a broad singlet in the far downfield region (typically >10 ppm) is strong evidence for the N-H proton of the lactam form. An O-H proton of the lactim form would likely be broader and appear in a different region.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N-H | ~11-13 | Broad Singlet | 1H | Labile proton on nitrogen, deshielded by amide character. |
| H-6 | ~7.3-7.6 | Singlet | 1H | Aromatic proton adjacent to ring nitrogen. |
| H-3 | ~6.2-6.5 | Singlet | 1H | Vinylic proton adjacent to carbonyl. |
| -CH₃ | ~2.1-2.3 | Singlet | 3H | Methyl group on an sp² carbon. |
Carbon-¹³ (¹³C) NMR Analysis
Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The presence of a signal in the carbonyl region is the most compelling piece of evidence for the lactam tautomer.
-
Carbonyl Carbon (C-2): A peak in the 160-170 ppm range is characteristic of a carbonyl carbon in a six-membered ring amide (a lactam). This is arguably the single most diagnostic signal.
-
Ring Carbons (C-3, C-4, C-5, C-6): Four sp² carbons are expected in the aromatic/vinylic region (100-150 ppm). The carbon bearing the chlorine (C-5) and the carbon adjacent to the nitrogen (C-6) will be significantly influenced by these electronegative atoms.
-
Methyl Carbon (-CH₃): A single peak in the aliphatic region (~15-25 ppm) corresponds to the methyl group carbon.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~162-168 | Amide carbonyl carbon. Strong evidence for lactam form. |
| C-4 | ~140-145 | sp² carbon bearing the methyl group. |
| C-6 | ~135-140 | sp² carbon adjacent to ring nitrogen. |
| C-5 | ~120-125 | sp² carbon bearing the chlorine atom. |
| C-3 | ~105-110 | sp² carbon adjacent to the carbonyl group. |
| -CH₃ | ~17-22 | Aliphatic methyl carbon. |
NMR Experimental Protocol
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.[3] A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Caption: Figure 2. Standard NMR analysis workflow.
Infrared (IR) Spectroscopy Analysis
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. The presence or absence of specific absorption bands provides direct evidence for the presence of certain functional groups.[4]
Interpretation: The IR spectrum is a powerful tool for distinguishing between the lactim and lactam tautomers. The key is to look for the characteristic vibrations of an O-H bond versus N-H and C=O bonds.
-
N-H Stretch: The lactam form will exhibit a moderate to sharp absorption band in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration.
-
C=O Stretch: A very strong and sharp absorption band between 1650-1680 cm⁻¹ is the definitive signature of the carbonyl (C=O) group in the pyridinone ring.[5] Its high intensity is due to the large change in dipole moment during the vibration.
-
C-H Stretches: Signals just above 3000 cm⁻¹ are typical for aromatic/vinylic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl group.[6]
-
C=C Stretch: Aromatic and vinylic C=C bond stretching will appear in the 1550-1650 cm⁻¹ region.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
The absence of a broad O-H band (typically ~3200-3500 cm⁻¹) and the presence of strong N-H and C=O bands overwhelmingly support the lactam structure.
Predicted IR Absorption Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch | Amide (Lactam) |
| >3000 | Medium | C-H Stretch | Aromatic/Vinylic |
| <3000 | Medium | C-H Stretch | Aliphatic (-CH₃) |
| ~1660 | Strong, Sharp | C=O Stretch | Amide (Lactam) |
| ~1600 | Medium | C=C Stretch | Pyridine Ring |
| ~750 | Medium-Strong | C-Cl Stretch | Chloroalkene |
IR Spectroscopy Experimental Protocol
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique requiring minimal sample preparation.
-
Background Scan: Perform a background scan with a clean ATR crystal to record the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic absorption bands.
Caption: Figure 3. Workflow for FTIR-ATR analysis.
Mass Spectrometry (MS) Analysis
Theoretical Principles: Mass spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and structural information based on the fragmentation pattern.[7]
Interpretation: The mass spectrum provides two critical pieces of information: the molecular weight and the presence of a chlorine atom.
-
Molecular Ion (M⁺): The molecular formula is C₆H₆ClNO, with a nominal molecular weight of 143 g/mol (using ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). The key feature is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:
-
M⁺ peak: at m/z 143 (containing ³⁵Cl)
-
M+2 peak: at m/z 145 (containing ³⁷Cl) The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[8]
-
-
Fragmentation Pattern: The energetically unstable molecular ion will fragment into smaller, more stable pieces. The analysis of these fragments helps confirm the structure.
-
Loss of CO (m/z 28): A common fragmentation for cyclic amides (lactams) is the loss of a neutral carbon monoxide molecule. This would result in a fragment ion at m/z 115 (and a corresponding M+2 fragment at m/z 117).
-
Loss of Cl (m/z 35): Loss of a chlorine radical is another likely pathway, leading to a fragment at m/z 108.
-
Predicted Mass Spectrum Data Summary
| m/z | Proposed Identity | Rationale |
|---|---|---|
| 143 / 145 | [C₆H₆ClNO]⁺ | Molecular Ion (M⁺ / M+2) with ~3:1 intensity ratio. |
| 115 / 117 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |
| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |
Mass Spectrometry Fragmentation Logic
Caption: Figure 4. Predicted fragmentation pathways.
Integrated Analysis and Conclusion
By synthesizing the data from NMR, IR, and MS, we can construct a complete and validated picture of this compound.
-
MS confirms the molecular weight (143.57 g/mol ) and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.
-
IR spectroscopy provides decisive evidence for the dominant tautomeric form. The strong C=O absorption (~1660 cm⁻¹) and N-H stretch (~3350 cm⁻¹), coupled with the absence of a broad O-H band, conclusively point to the 5-Chloro-4-methylpyridin-2(1H)-one (lactam) structure.
References
- 1. 886364-92-7|this compound|BLD Pharm [bldpharm.com]
- 2. innospk.com [innospk.com]
- 3. youtube.com [youtube.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
A-Technical-Guide-to-the-Solubility-of-5-Chloro-4-methylpyridin-2-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a comprehensive framework for approaching the solubility assessment of this compound. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document focuses on the foundational principles, predictive models, and robust experimental methodologies required to determine its solubility profile. We delve into the theoretical underpinnings of solubility, provide a detailed, field-tested protocol for the reliable shake-flask method, and explore the utility of predictive computational tools like Hansen Solubility Parameters (HSP) and COSMO-RS. This guide is designed to empower researchers to systematically and accurately characterize the solubility of this compound and analogous compounds, thereby accelerating research and development.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various systems. For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy.[1][2] In process chemistry, solubility dictates the choice of solvents for reactions, purification, and crystallization, directly impacting yield, purity, and cost-effectiveness.
This compound, a substituted pyridinone, possesses structural features—a halogenated aromatic ring, a methyl group, and a hydroxyl group capable of tautomerization—that suggest a complex solubility profile. The pyridine ring, being a polar heterocyclic structure, is generally water-miscible.[3][4][5] However, the presence of a chloro and a methyl group, which are hydrophobic, and the crystalline nature of the solid form, introduce competing factors that modulate its dissolution in both polar and non-polar media.
This guide will provide the necessary tools to navigate these complexities, moving from theoretical prediction to practical, accurate measurement.
Theoretical Framework for Solubility Prediction
While direct experimental measurement is the gold standard, theoretical models provide invaluable predictive insights, enabling rapid solvent screening and a deeper understanding of the molecular interactions driving solubilization.[6]
"Like Dissolves Like": A Qualitative Starting Point
The age-old principle of "like dissolves like" remains a powerful qualitative guide.[7][8] The polarity of this compound, influenced by its hydroxyl and chloro substituents, suggests it will have a degree of solubility in polar solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like water and alcohols. Conversely, the chloro and methyl groups contribute to van der Waals interactions, suggesting some affinity for less polar or non-polar solvents.[9] The interplay of these features makes a purely intuitive prediction challenging and underscores the need for more quantitative models.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) model offers a semi-empirical, three-dimensional approach to predict solubility.[10][11] It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[8][12][13] The "distance" (Ra) between the HSP coordinates of the solute (this compound) and a solvent can be calculated. A smaller Ra indicates a higher likelihood of dissolution. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or predicted via computational software, providing a powerful tool for initial solvent screening.[12]
COSMO-RS: A Quantum-Chemical Approach
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a high-level computational method that predicts thermodynamic properties, including solubility, from first principles.[14][15] It uses quantum chemical calculations to determine the surface charge density (σ-profile) of a molecule, which provides a detailed picture of its interaction potential.[15] COSMO-RS can be particularly useful for novel compounds where no experimental data exists.[6][14] It has been shown to be a valuable tool for solvent ranking and can provide semi-quantitative solubility predictions.[14][16][17]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility refers to the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method, as endorsed by regulatory bodies and widely cited in the literature, is considered the "gold standard" for its reliability and accuracy.[18]
The Shake-Flask Method: A Self-Validating Protocol
The rationale behind the shake-flask method is to create a saturated solution in equilibrium with an excess of the solid compound.[18][19] This ensures that the measured concentration represents the true thermodynamic solubility limit.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure equilibrium with the solid phase is achieved and maintained.[18] A visual confirmation of undissolved solid should be present at the end of the experiment.
-
Dispense a precise volume of the selected solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, though preliminary experiments should be run to confirm the time to equilibrium.[20]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.
-
To ensure complete removal of undissolved solid, filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE or PVDF filter) or centrifuge the sample at high speed and sample from the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve. This concentration is the thermodynamic solubility.
-
Expected Solubility Profile and Data Presentation
While specific data for this compound is not currently published, we can infer a likely profile based on its structural components and data from analogous compounds.
-
Pyridine and Substituted Pyridinols: Pyridine itself is miscible with water and most organic solvents.[4][21] 3-Hydroxypyridine is also soluble in water and many organic solvents like ethanol and methanol.[22] This suggests that the core pyridin-2-ol structure of our target compound will contribute to solubility in polar solvents.
-
Influence of Substituents: The chloro and methyl groups are known to increase lipophilicity.[9][23] The presence of a chlorine atom can have profound, sometimes non-intuitive, effects on a molecule's properties.[23] The LogP value for a similar compound, 5-Bromo-2-chloro-4-methylpyridine, is 2.82, indicating moderate hydrophobicity.[24] This suggests that while the hydroxyl group promotes aqueous solubility, the chloro and methyl groups will enhance solubility in less polar organic solvents.
Table 1: Predicted and Experimental Solubility Data Template for this compound
| Solvent | Solvent Type | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL at 25°C) | Method |
| Water | Polar Protic, Aqueous | Low to Moderate | Data to be determined | Shake-Flask, HPLC-UV |
| Ethanol | Polar Protic | Moderate to High | Data to be determined | Shake-Flask, HPLC-UV |
| Methanol | Polar Protic | Moderate to High | Data to be determined | Shake-Flask, HPLC-UV |
| Acetone | Polar Aprotic | Moderate to High | Data to be determined | Shake-Flask, HPLC-UV |
| Dichloromethane | Non-polar | Moderate | Data to be determined | Shake-Flask, HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Shake-Flask, HPLC-UV |
| n-Hexane | Non-polar | Very Low | Data to be determined | Shake-Flask, HPLC-UV |
Conclusion and Future Directions
The solubility of this compound is a key parameter that dictates its utility in research and development. This guide has provided a robust framework for both predicting and experimentally determining this crucial property. While a scarcity of public data exists for this specific molecule, the principles of "like dissolves like," combined with powerful predictive models such as HSP and COSMO-RS, offer a strong starting point for solvent selection.
The definitive characterization, however, relies on meticulous experimental work. The detailed shake-flask protocol provided herein represents a reliable and accurate method for obtaining thermodynamic solubility data. By systematically applying these theoretical and practical tools, researchers can generate a comprehensive solubility profile for this compound, enabling its confident application in drug discovery, process development, and materials science. The generation and publication of such empirical data will be a valuable contribution to the scientific community.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine [chemeurope.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. scm.com [scm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 14. scispace.com [scispace.com]
- 15. COSMO-RS - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. approcess.com [approcess.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 21. jscimedcentral.com [jscimedcentral.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. researchgate.net [researchgate.net]
- 24. innospk.com [innospk.com]
Tautomeric Landscape of 5-Chloro-4-methylpyridin-2-ol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the tautomeric forms of 5-Chloro-4-methylpyridin-2-ol, a substituted pyridinone of significant interest in medicinal chemistry and drug development. The dynamic equilibrium between the lactam (pyridin-2-one) and lactim (pyridin-2-ol) tautomers is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and dipole moment. These properties, in turn, govern its biological activity and pharmacokinetic profile. This guide will delve into the fundamental principles of pyridinone tautomerism, the influence of substituents and solvent effects on the equilibrium, and provide a comprehensive overview of the analytical techniques and computational methods essential for the characterization of these tautomeric forms.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a pivotal concept in drug design and development. The different tautomers of a molecule can exhibit distinct biological activities and physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[1] The interconversion of 2-hydroxypyridine and 2-pyridone is a classic and extensively studied example of lactam-lactim tautomerism.[2] For this compound, understanding the predominant tautomeric form under physiological conditions is paramount for predicting its interactions with biological targets and optimizing its therapeutic potential.
The two primary tautomeric forms of this compound are the 5-Chloro-4-methylpyridin-2(1H)-one (lactam) and the this compound (lactim) forms. The position of this equilibrium is not static and is influenced by a delicate interplay of intrinsic structural factors and the surrounding environment.
The Tautomeric Equilibrium: A Balancing Act of Stability
The equilibrium between the lactam and lactim forms of substituted 2-hydroxypyridines is dictated by their relative thermodynamic stabilities. Several factors contribute to this delicate balance:
-
Aromaticity: The lactim form possesses a fully aromatic pyridine ring, which is generally a stabilizing feature. In contrast, the lactam form has a diene system, which is less aromatic.[1] However, the pyridone (lactam) form is still considered aromatic as the lone pair of electrons on the nitrogen atom can be delocalized into the ring.[3]
-
Hydrogen Bonding: The lactam tautomer, with its N-H and C=O groups, can participate in strong intermolecular hydrogen bonding, often forming stable dimers in solution and helical structures in the solid state.[4] This intermolecular hydrogen bonding is a powerful stabilizing force, particularly in polar, protic solvents and the solid state.[4][5]
-
Dipole Moment: The lactam form typically has a significantly larger dipole moment than the lactim form.[2] This makes the lactam form more soluble and stable in polar solvents.[2][5]
In the gas phase, where intermolecular interactions are minimal, the lactim (hydroxy) form is often slightly more stable due to its aromatic character.[6][7] However, in condensed phases (solution and solid state), the equilibrium generally shifts towards the more polar and strongly hydrogen-bonding lactam (pyridone) form.[4][5][8]
The Influence of Substituents: The Case of this compound
The electronic properties of the chloro and methyl substituents on the pyridine ring of this compound play a crucial role in modulating the tautomeric equilibrium.
-
Chloro Group (at C5): The chlorine atom is an electron-withdrawing group via the inductive effect, but a weak electron-donating group through resonance. Its overall effect on the tautomeric equilibrium can be complex. Studies on related substituted pyridones have shown that electron-withdrawing substituents can influence the relative stabilities of the tautomers.[9] For instance, a chloro substituent at the 6-position has been observed to shift the equilibrium towards the 2-hydroxypyridine form.
-
Methyl Group (at C4): The methyl group is an electron-donating group through induction and hyperconjugation. This electron-donating nature can influence the electron density distribution in the ring and, consequently, the stability of the tautomeric forms.
Computational studies are invaluable for dissecting the precise impact of these substituents on the tautomeric equilibrium of this compound.
Solvent Effects: A Critical Environmental Factor
The choice of solvent has a profound impact on the position of the tautomeric equilibrium.
-
Polar Solvents: Polar solvents, especially protic solvents like water and alcohols, strongly favor the lactam (pyridone) form.[2][4][5] This is due to the effective solvation of the highly polar lactam tautomer through hydrogen bonding.[2] Water molecules can form hydrogen bonds with both the N-H and C=O groups of the lactam, significantly stabilizing this form.[2]
-
Non-polar Solvents: In non-polar solvents, the lactim (hydroxypyridine) form is generally favored.[4][5] In these environments, the energetic penalty of disrupting the solvent structure to accommodate the more polar lactam form is higher.
The following table summarizes the expected trend for the tautomeric equilibrium of this compound in different environments.
| Environment | Predominant Tautomer | Key Stabilizing Factors |
| Gas Phase | This compound (Lactim) | Aromaticity of the pyridine ring[6][7] |
| Non-polar Solvents | This compound (Lactim) | Lower polarity[4][5] |
| Polar Aprotic Solvents | 5-Chloro-4-methyl-1H-pyridin-2-one (Lactam) | Higher dipole moment[2] |
| Polar Protic Solvents | 5-Chloro-4-methyl-1H-pyridin-2-one (Lactam) | Strong intermolecular hydrogen bonding[2][4][5] |
| Solid State | 5-Chloro-4-methyl-1H-pyridin-2-one (Lactam) | Crystal packing forces and intermolecular hydrogen bonding[4] |
Experimental and Computational Characterization of Tautomers
A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for studying tautomerism. In cases of slow exchange between tautomers, distinct sets of signals will be observed for each form. However, if the interconversion is rapid on the NMR timescale, time-averaged signals will be observed.[10] The chemical shifts of the ring protons and carbons, as well as the proton on the heteroatom (N-H vs. O-H), provide valuable information about the predominant tautomer.
-
Infrared (IR) Spectroscopy: IR spectroscopy can readily distinguish between the lactam and lactim forms. The lactam tautomer will exhibit a characteristic C=O stretching vibration (typically in the range of 1650-1690 cm⁻¹), while the lactim form will show an O-H stretching band (around 3200-3600 cm⁻¹) and the absence of a C=O band.[4][11]
-
UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra.[12] By comparing the spectrum of the compound of interest with those of "locked" N-methyl (lactam) and O-methyl (lactim) derivatives, the position of the tautomeric equilibrium can be determined.[13]
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[7][9][14]
Workflow for Computational Analysis:
Caption: Computational workflow for determining tautomeric stability.
Experimental Protocol: Determination of Tautomeric Ratio by UV-Vis Spectroscopy
-
Synthesis of Reference Compounds: Synthesize the N-methylated (5-Chloro-1,4-dimethylpyridin-2-one) and O-methylated (5-Chloro-2-methoxy-4-methylpyridine) derivatives of the target compound. These compounds serve as "locked" standards for the pure lactam and lactim forms, respectively.
-
Sample Preparation: Prepare solutions of the target compound and the two reference compounds in the solvent of interest (e.g., cyclohexane, acetonitrile, water) at a known concentration.
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectra of all three solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the λmax (wavelength of maximum absorbance) for the pure lactam and lactim reference compounds.
-
The spectrum of the target compound will be a composite of the spectra of the two tautomers.
-
The ratio of the two tautomers can be calculated using the following equation at a wavelength where both tautomers absorb but their molar absorptivities are significantly different: A = εlactamclactaml + εlactimclactiml where A is the absorbance of the target compound, ε is the molar absorptivity of each tautomer (determined from the reference compounds), c is the concentration of each tautomer, and l is the path length.
-
Since ctotal = clactam + clactim, the equilibrium constant (KT = [lactam]/[lactim]) can be determined.
-
Conclusion and Future Directions
The tautomeric equilibrium of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is crucial for the rational design of drugs incorporating this scaffold. This guide has provided a comprehensive overview of the fundamental principles, influencing factors, and analytical methodologies for characterizing the tautomeric forms of this important molecule. Future research should focus on detailed experimental and computational studies of this compound to precisely quantify the tautomeric ratio in various solvents and to elucidate its interactions with specific biological targets. This knowledge will be instrumental in unlocking the full therapeutic potential of this and related compounds.
References
- 1. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. echemi.com [echemi.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Chloro-4-methylpyridin-2-ol: Synthesis, Properties, and Applications
Introduction: The Privileged Scaffold of 2-Pyridone
In the landscape of modern medicinal chemistry and drug development, the 2-pyridone ring system stands out as a "privileged scaffold." This six-membered aromatic heterocycle is a cornerstone moiety in a multitude of biologically active compounds, prized for its unique electronic properties, capacity for hydrogen bonding, and structural versatility.[1][2] The strategic functionalization of the pyridone core allows for the precise modulation of a molecule's physicochemical characteristics, target affinity, and pharmacokinetic profile.[3] Molecules incorporating this scaffold have demonstrated a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antifungal agents.[1] 5-Chloro-4-methylpyridin-2-ol, a key substituted member of this family, serves as a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its chemical nature, a detailed protocol for its logical synthesis, and an exploration of its significance in research and development.
Understanding the Core: Tautomerism in 2-Hydroxypyridines
A fundamental characteristic of 2-hydroxypyridine derivatives is their existence in a tautomeric equilibrium with their 2-pyridone form. The equilibrium overwhelmingly favors the 2-pyridone tautomer, as this form benefits from the aromatic stabilization of the pyridine ring and the amide resonance. This is a critical concept for understanding the reactivity and properties of this compound, which predominantly exists as 5-Chloro-4-methyl-1H-pyridin-2-one.
Caption: Tautomeric equilibrium of this compound.
Strategic Synthesis: A Retrosynthetic Approach
While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be logically derived from established methodologies for constructing substituted pyridones.[1][2] The two primary strategies for forming the 2-pyridone ring are the transformation of other heterocyclic systems and the condensation of acyclic precursors.[2]
A robust and versatile approach involves the construction of a dihydropyridone intermediate followed by subsequent aromatization and functionalization. This methodology offers excellent control over the substitution pattern. The proposed synthesis herein adapts procedures outlined in the patent literature for analogous structures, providing a reliable pathway for laboratory and potential scale-up production.[5]
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a plausible multi-step synthesis. Each step is designed to be self-validating through standard analytical techniques (TLC, NMR, MS) to ensure the integrity of intermediates.
Step 1: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone
This step builds the core heterocyclic ring from acyclic precursors. The condensation of an aldehyde with an acrylic ester, followed by amination and cyclization, is a well-established route to dihydropyridones.[5][6]
-
Materials:
-
Propionaldehyde
-
Methyl acrylate
-
Sodium methoxide (NaOMe) in Methanol
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol under an inert atmosphere (N₂).
-
Cool the solution to 0°C and slowly add a mixture of propionaldehyde and methyl acrylate dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure to remove methanol.
-
To the resulting crude 4-formylpentanoate ester, add toluene and ammonium acetate.
-
Heat the mixture to reflux (approx. 110°C) for 4-6 hours, using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture, and the product may precipitate. Filter the solid, wash with cold toluene, and dry under vacuum to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.
-
Step 2: Synthesis of this compound
This final stage involves the critical chlorination and subsequent aromatization to yield the target compound. The initial dichlorination of the dihydropyridone followed by elimination is an effective strategy.[5]
-
Materials:
-
5-Methyl-3,4-dihydro-2(1H)-pyridone (from Step 1)
-
Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Dissolve the 5-methyl-3,4-dihydro-2(1H)-pyridone in a suitable solvent like 1,2,4-trichlorobenzene in a reaction vessel equipped for gas inlet and stirring.
-
At 50-60°C, carefully bubble chlorine gas through the solution or add sulfuryl chloride dropwise. Monitor the reaction by TLC until the starting material is consumed. This forms the intermediate 2-oxo-5-methyl-5,6-dichloropiperidine.[5]
-
Causality: The use of a high-boiling solvent is crucial for the subsequent high-temperature elimination step. The dichlorination occurs across the double bond and at the adjacent position.
-
To the solution containing the crude dichloro-intermediate, add a stoichiometric excess of a chlorinating/dehydrating agent like phosphorus oxychloride.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-130°C) for several hours. This promotes a one-pot dehydrohalogenation and chlorination sequence to form the aromatic ring.[5]
-
Trustworthiness: The reaction must be monitored to prevent over-chlorination or side-product formation. The use of a well-defined temperature range and stoichiometric control is key.
-
Upon completion, cool the mixture and quench carefully with ice water. The product can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 886364-92-7 | [4][7] |
| Molecular Formula | C₆H₆ClNO | [4][8] |
| Molecular Weight | 143.57 g/mol | [4][8] |
| Appearance | Pale tan to brown powder (estimated) | [9] |
| Storage | Room temperature, dry and sealed | [4] |
Note: Experimental data such as melting point and detailed NMR spectra should be obtained on the synthesized material to confirm its structure and purity.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial building block in the synthesis of more complex, high-value molecules.
-
Pharmaceutical Synthesis: Its structure is a key intermediate for creating molecules with potential therapeutic activities. It is particularly valuable in the development of novel anti-inflammatory and antimicrobial agents.[4]
-
Agrochemical Research: The substituted pyridone core is also prevalent in modern agrochemicals. This compound serves as a precursor for designing new, effective pesticides and herbicides.[4][5]
-
Organic Synthesis: In both academic and industrial laboratories, it is a versatile reagent for exploring new chemical reactions and constructing libraries of compounds for screening purposes.[4]
Conclusion
While the specific historical genesis of this compound may be embedded within the broader development of pyridine chemistry, its importance is clear. As a functionalized derivative of the privileged 2-pyridone scaffold, it provides a vital synthetic entry point to a range of complex molecules with significant potential in medicine and agriculture. The synthetic pathway detailed in this guide, grounded in established chemical principles, offers a logical and reproducible method for its preparation, enabling further research and innovation in these critical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. diva-portal.org [diva-portal.org]
- 4. This compound [myskinrecipes.com]
- 5. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 6. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. 886364-92-7|this compound|BLD Pharm [bldpharm.com]
- 8. Pyridine Derivatives (38) [myskinrecipes.com]
- 9. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]
A Strategic Approach to the Preliminary Biological Screening of 5-Chloro-4-methylpyridin-2-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel therapeutic agents is a cornerstone of modern medicine. The journey from a newly synthesized compound to a potential clinical candidate is arduous and requires a systematic and rigorous evaluation of its biological properties. This guide provides a comprehensive framework for the preliminary biological screening of the novel compound, 5-Chloro-4-methylpyridin-2-ol. As a pyridinone derivative, this molecule belongs to a class of compounds known for a wide range of biological activities.[1] This document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its potential cytotoxicity, antimicrobial, antioxidant, and enzyme inhibitory activities. The protocols herein are designed not merely as procedural steps, but as self-validating systems, providing a robust foundation for go/no-go decisions in the early stages of drug discovery.
Foundational Assessment: In Silico Profiling and Physicochemical Characterization
Before embarking on resource-intensive in vitro screening, a foundational understanding of the compound's drug-like properties is paramount. In silico models provide a rapid and cost-effective initial assessment of a molecule's potential for oral bioavailability and general developability.[2][3][4]
Lipinski's Rule of Five: A First Pass Filter
Christopher Lipinski's "Rule of Five" is a widely adopted guideline to evaluate the drug-likeness of a chemical compound.[5][6][7][8] It predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight: < 500 Daltons
-
LogP (octanol-water partition coefficient): < 5
-
Hydrogen Bond Donors: ≤ 5
-
Hydrogen Bond Acceptors: ≤ 10
A compound's adherence to Lipinski's Rule of Five suggests a higher likelihood of it becoming an effective oral drug.[6] While not a definitive predictor of pharmacological activity, it is an essential initial screening tool.[7]
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₆H₆ClNO | - |
| Molecular Weight | 143.57 g/mol | Yes (< 500 Da) |
| LogP | (Predicted) | (To be calculated) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
| Molar Refractivity | (Predicted) | - |
| Topological Polar Surface Area (TPSA) | (Predicted) | - |
Note: LogP, Molar Refractivity, and TPSA values should be calculated using appropriate software (e.g., ChemDraw, SwissADME).
Causality Behind the Choice: Why Start with In Silico?
Commencing with in silico predictions is a strategic decision rooted in resource optimization. These computational tools allow for the early identification of potential liabilities in a compound's physicochemical profile, which could hinder its development.[4] By flagging potential issues with properties like solubility and membrane permeability at the outset, we can anticipate challenges in later-stage formulation and in vivo studies.
Tier 1 Screening: Assessing Foundational Biological Effects
The first tier of in vitro screening is designed to provide a broad overview of the compound's biological activity, focusing on general cytotoxicity and a primary screen for antimicrobial and antioxidant potential.
In Vitro Cytotoxicity: The Gatekeeper Assay
The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery process.[9][10] These assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000 to 10,000 cells per well.[11] Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical starting concentration range would be from 0.1 µM to 100 µM.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Presentation: The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[9]
Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) after 48h Exposure |
| HeLa (Cervical Cancer) | (Experimental Value) |
| MCF-7 (Breast Cancer) | (Experimental Value) |
| HEK293 (Non-cancerous) | (Experimental Value) |
| Doxorubicin (Positive Control) | (Experimental Value) |
Data should be presented as mean ± standard deviation from at least three independent experiments.[9]
Antimicrobial Screening: A Broad Net
Given that many heterocyclic compounds exhibit antimicrobial properties, a primary screen against a panel of representative bacteria and fungi is a logical next step.
The agar well diffusion method is a widely used and cost-effective technique to evaluate the antimicrobial activity of chemical compounds.[12][13]
Principle: The test compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective against the test microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[12]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Preparation: Spread the microbial inoculum evenly over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.[13]
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Data Acquisition: Measure the diameter of the zone of inhibition in millimeters.
Table 3: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Zone of Inhibition (mm) | Positive Control Zone (mm) |
| Staphylococcus aureus (Gram-positive) | (Experimental Value) | (Experimental Value) |
| Escherichia coli (Gram-negative) | (Experimental Value) | (Experimental Value) |
| Candida albicans (Fungus) | (Experimental Value) | (Experimental Value) |
Antioxidant Activity Assessment
Many pyridinone derivatives possess antioxidant properties. A preliminary assessment of this activity can be achieved through simple and rapid chemical assays.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to determine the free radical scavenging activity of a compound.[14][15][16]
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a blank (methanol) and a positive control (e.g., Ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Table 4: Hypothetical Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | (Experimental Value) |
| Ascorbic Acid (Positive Control) | (Experimental Value) |
Tier 2 Screening: Delving into Specific Mechanisms
If the results from Tier 1 screening are promising (i.e., low cytotoxicity and interesting antimicrobial or antioxidant activity), Tier 2 screening is initiated to explore more specific mechanisms of action.
Enzyme Inhibition Assays: A Focus on Pyridinone Targets
The pyridinone scaffold is a common feature in many enzyme inhibitors.[1][17] Depending on the structural similarities of this compound to known inhibitors, a targeted screen against relevant enzymes is warranted. For instance, various pyridinone derivatives have shown activity against kinases, reverse transcriptase, and metalloenzymes.[1]
This protocol outlines a general method to assess the inhibitory activity of a compound against a specific kinase.
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using a fluorescent or luminescent readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP.
-
Compound Addition: In a 96-well or 384-well plate, add serial dilutions of this compound. Include a known inhibitor as a positive control and DMSO as a negative control.[18]
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.[18]
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a structured and logical approach to the preliminary biological screening of this compound. The tiered approach ensures that resources are utilized efficiently, with foundational assays gating entry into more specific and resource-intensive investigations. The data generated from this screening cascade will provide a comprehensive initial profile of the compound's biological activities and will be instrumental in making informed decisions regarding its future development as a potential therapeutic agent. Promising results would warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in vivo models.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. bepls.com [bepls.com]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. kosheeka.com [kosheeka.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Note: The Strategic Use of 5-Chloro-4-methylpyridin-2-ol in Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-methylpyridin-2-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, primarily the tautomeric equilibrium between its pyridone and hydroxypyridine forms, offer multiple reaction pathways for molecular elaboration. The presence of a chloro substituent provides a crucial handle for palladium-catalyzed cross-coupling reactions, while the pyridone scaffold itself is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of the reactivity of this compound and delivers detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Introduction: Properties and Reactivity Profile
This compound, a substituted 2-pyridone, is a cornerstone intermediate for constructing complex molecular architectures.[1][2] The 2-pyridone ring is a frequently occurring subunit in a wide array of natural products and pharmaceutical agents, prized for its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[2][3]
Physicochemical Properties and Tautomerism
The reactivity of this compound is governed by the tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In most conditions, the pyridone form predominates, which is crucial for understanding its reaction profile.[4]
| Property | Value |
| CAS Number | 886364-92-7[5] |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Melting Point | 190-200 °C[6] |
| Appearance | Off-white to light yellow solid |
The tautomeric nature dictates the primary sites of reactivity. The nitrogen atom in the pyridone form is nucleophilic and readily undergoes reactions like N-alkylation, while the chlorine atom at the C5 position serves as an electrophilic site for transition-metal-catalyzed cross-coupling.
Caption: Tautomeric equilibrium of the title compound.
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[8]
Core Synthetic Applications: A Gateway to Molecular Complexity
The strategic placement of the chloro group makes this pyridone an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern drug discovery.[][11]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridone core and various aryl or heteroaryl systems.[12] This reaction is indispensable for synthesizing biaryl compounds, a common motif in pharmaceuticals. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12]
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the pyridone with a wide range of primary or secondary amines.[13][14] This reaction is critical for synthesizing aryl amines, which are prevalent in many therapeutic agents. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high efficiency, especially with less reactive aryl chlorides.[15][16]
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for further optimization based on specific substrate requirements.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize 5-Aryl-4-methylpyridin-2-ol derivatives.
Causality and Rationale: This protocol uses a common palladium catalyst (Pd(dppf)Cl₂) and a standard base (K₂CO₃) in a dioxane/water solvent system. The water is crucial for the transmetalation step of the Suzuki catalytic cycle, while dioxane effectively solubilizes the organic reagents. Dppf is a robust ligand suitable for a range of boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the 1,4-dioxane/water solvent mixture via syringe, followed by the Pd(dppf)Cl₂ catalyst.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Representative Data:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-4-methylpyridin-2-ol | ~85% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-methylpyridin-2-ol | ~90% |
| 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-4-methylpyridin-2-ol | ~82% |
| (Yields are representative and may vary based on reaction scale and purification efficiency.) |
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 5-(Alkyl/Aryl)amino-4-methylpyridin-2-ol derivatives.
Causality and Rationale: This protocol employs a modern palladium pre-catalyst (e.g., XPhos Pd G3) known for its high activity with aryl chlorides.[15] Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[16] Toluene is a common anhydrous solvent for this transformation.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
XPhos Pd G3 (or other suitable Pd pre-catalyst) (0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox, add this compound, NaOt-Bu, and the palladium pre-catalyst to a dry reaction vessel.
-
Remove the vessel from the glovebox, add anhydrous toluene, followed by the amine substrate via syringe.
-
Purge the headspace with argon for 5 minutes.
-
Heat the reaction mixture to 110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to afford the desired N-substituted product.
Conclusion
This compound is a high-value synthetic intermediate that provides reliable and versatile access to a wide range of substituted pyridone derivatives. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of complex C-C and C-N bonds, respectively. The protocols detailed herein offer robust starting points for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications, underscoring the strategic importance of this building block in modern organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. 886364-92-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [chemdict.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 11. Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
Application Notes & Protocols: 5-Chloro-4-methylpyridin-2-ol as a Versatile Building Block in Medicinal Chemistry
Introduction: Unveiling the Potential of 5-Chloro-4-methylpyridin-2-ol
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. The substituted pyridin-2(1H)-one core is a privileged structure, frequently appearing in a wide array of biologically active molecules due to its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets. This compound (CAS: 886364-92-7) has emerged as a particularly valuable building block, offering a trifecta of reactive sites that medicinal chemists can exploit for library synthesis and lead optimization.[1][2]
This molecule is characterized by a pyridinone ring, which exists in tautomeric equilibrium with its 2-hydroxy-pyridine form. The ring is further functionalized with a methyl group at the 4-position and a chlorine atom at the 5-position. This specific arrangement provides a robust platform for creating diverse chemical entities through targeted modifications at the ring nitrogen, the exocyclic oxygen, and the C5-chloro position. The methyl group also provides a steric and electronic handle that can be crucial for modulating target affinity and selectivity. The versatility of this intermediate is underscored by its application in synthesizing compounds for various therapeutic areas, from metabolic diseases to oncology.[3]
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 886364-92-7 | [1] |
| Molecular Formula | C₆H₆ClNO | [4] |
| Molecular Weight | 143.57 g/mol | [4] |
| Appearance | Typically an off-white to light gray solid | [5] |
Core Reactivity and Synthetic Logic
The utility of this compound stems from its predictable and versatile reactivity. The primary sites for chemical modification are the ring nitrogen (N1), the exocyclic oxygen (O2), and the chlorinated carbon (C5). The choice of reaction conditions dictates the regiochemical outcome, allowing for precise control over the synthetic pathway.
Caption: Key reactive sites of this compound.
N-Alkylation and N-Arylation: The Primary Pathway
The pyridinone nitrogen is a soft and highly accessible nucleophile, making N-alkylation a predominant reaction pathway, especially under basic conditions.
-
Causality: In the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), the proton on the ring nitrogen is abstracted to form a pyridinone anion. This anion readily attacks alkyl halides or other electrophiles in a polar aprotic solvent like DMF or acetonitrile. This reaction is a cornerstone for attaching various side chains to the pyridinone core.[6][7]
-
Field Insight: While K₂CO₃ is sufficient for reactive alkyl halides (e.g., benzyl bromide, methyl iodide), a stronger, non-nucleophilic base like NaH is required for less reactive electrophiles to ensure complete deprotonation and prevent competing side reactions. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination provides an efficient route to connect aryl groups, a critical transformation in modern medicinal chemistry.[8]
O-Alkylation: A Matter of Selective Control
While N-alkylation is often thermodynamically favored, O-alkylation to form 2-alkoxypyridine derivatives can be achieved by carefully selecting reagents.
-
Causality: The Hard-Soft Acid-Base (HSAB) principle provides a framework for understanding this selectivity. The nitrogen anion is a "soft" nucleophile, preferring reactions with "soft" electrophiles. The oxygen anion is "harder" and reacts preferentially with "hard" electrophiles. Using silver salts (e.g., Ag₂CO₃) can favor O-alkylation. The silver ion coordinates to the halide of the electrophile, making the carbon more carbocation-like (a "harder" electrophile), thus directing the reaction to the oxygen.[9]
-
Field Insight: Solvent choice also plays a critical role. Non-polar solvents can favor O-alkylation by reducing the solvation of the more localized charge on the oxygen atom, thereby increasing its nucleophilicity relative to the delocalized nitrogen anion.
C5-Position Cross-Coupling: Building Molecular Complexity
The chlorine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
-
Causality: Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are fundamental transformations in drug synthesis.[10][11] The chlorine atom on the electron-deficient pyridine ring is susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.[8][12] This allows for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties, which is essential for exploring the Structure-Activity Relationships (SAR) of a new chemical series.
-
Field Insight: While chloro-pyridines are generally less reactive than their bromo or iodo counterparts in cross-coupling reactions, the use of modern, electron-rich phosphine ligands (e.g., SPhos, XPhos) and appropriate bases can drive these reactions to completion under relatively mild conditions.[8][12] This avoids the need for a separate halogen-exchange step, making the synthetic route more efficient.
Application Case Study: GPR119 Agonists for Type 2 Diabetes
A prime example of this compound's utility is in the discovery of G-protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes. In a notable study, researchers at Bristol-Myers Squibb developed a series of potent pyridone-containing GPR119 agonists.[3] The clinical candidate BMS-903452 features a central pyridinone scaffold. Although the specific starting material in the publication is a 4-alkoxy-5-chloropyridin-2-one, the underlying chemistry highlights the importance of this substituted pyridone core in achieving high potency and desirable pharmacological properties. The pyridone moiety serves as a key structural element for binding to the receptor.[3]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific substrate scope and laboratory conditions. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Procedure for N-Alkylation
This protocol details a standard procedure for attaching an alkyl group to the pyridinone nitrogen.
Caption: Workflow for a typical N-alkylation reaction.
-
Objective: To synthesize 1-benzyl-5-chloro-4-methylpyridin-2-one.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.44 g, 10.0 mmol).
-
Add anhydrous DMF (e.g., 20 mL) and stir until the solid is dissolved.
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing 100 mL of cold deionized water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of the benzylic CH₂ signals in the ¹H NMR spectrum are key indicators of a successful reaction.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a method for creating a C-C bond at the C5 position.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Objective: To synthesize 5-(4-methoxyphenyl)-4-methylpyridin-2-ol.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Deionized water (e.g., 4:1 v/v mixture)
-
-
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (e.g., 718 mg, 5.0 mmol), 4-methoxyphenylboronic acid (912 mg, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add the palladium catalyst, Pd(OAc)₂ (34 mg, 0.15 mmol), and the SPhos ligand (123 mg, 0.30 mmol).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the degassed solvent mixture of 1,4-dioxane (16 mL) and water (4 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by LC-MS for the consumption of the starting material.
-
After completion, cool the mixture to room temperature and dilute with 50 mL of water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 5-aryl-pyridinone.
-
-
Self-Validation: Successful coupling is confirmed by mass spectrometry (observation of the correct molecular ion peak) and NMR spectroscopy. The ¹H NMR spectrum should show the disappearance of the C-H singlet for the C5 position and the appearance of new aromatic signals corresponding to the coupled methoxyphenyl group.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its well-defined reactivity allows for selective functionalization at multiple positions, providing chemists with a reliable platform for the rapid generation of diverse compound libraries. The protocols and insights provided herein demonstrate the key transformations that make this scaffold a powerful tool in the design and synthesis of novel therapeutic agents.
References
- 1. 886364-92-7|this compound|BLD Pharm [bldpharm.com]
- 2. novasynorganics.com [novasynorganics.com]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions of 5-Chloro-4-methylpyridin-2-ol
Introduction: A Versatile Heterocyclic Building Block
5-Chloro-4-methylpyridin-2-ol is a valuable heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group (or its pyridinone tautomer), a chloro substituent amenable to cross-coupling and nucleophilic substitution reactions, and a methyl group that can influence reactivity and provide a point for further functionalization. This guide provides detailed experimental protocols for key transformations of this compound, offering insights into the underlying chemical principles to aid researchers, scientists, and drug development professionals in its effective utilization.
A critical aspect of the reactivity of this compound is its existence in a tautomeric equilibrium with 5-chloro-4-methyl-1H-pyridin-2-one. This equilibrium can significantly influence the regioselectivity of reactions, particularly alkylation and arylation, which can occur on either the nitrogen or the oxygen atom.[1] The predominant tautomer can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. Understanding and controlling this tautomerism is key to achieving desired reaction outcomes.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety hazards, is paramount before undertaking any experimental work.
| Property | Value | Reference |
| CAS Number | 886364-92-7 | [2] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Appearance | Solid (predicted) | General Knowledge |
| Storage | Store at room temperature in a dry, sealed container. | [2] |
Safety Precautions:
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Core Reactions and Detailed Protocols
The reactivity of this compound is dominated by the interplay of its functional groups. The chloro group at the 5-position can be displaced through various palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The pyridin-2-ol/pyridin-2-one system allows for N- or O-functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the derivatization of this compound.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4] This reaction allows for the introduction of a variety of aryl or heteroaryl substituents at the 5-position of the pyridine ring.
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.), followed by a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-4-methylpyridin-2-ol.
Causality of Choices: The use of a palladium(0) catalyst is essential for the oxidative addition to the C-Cl bond, initiating the catalytic cycle.[3] The base is required to activate the boronic acid for transmetalation.[5] A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7] This method is highly effective for introducing primary or secondary amine functionalities at the 5-position.
Figure 2: General workflow for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.06 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Causality of Choices: The choice of ligand is crucial in Buchwald-Hartwig amination, as it influences the catalyst's activity and stability.[6] Bulky, electron-rich phosphine ligands are often required for the coupling of less reactive aryl chlorides.[8] A strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[8]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly with a chloro-substituent, makes it susceptible to nucleophilic aromatic substitution. This provides a direct route to introduce various nucleophiles at the 5-position.
The displacement of the chloride with an alkoxide is a common SNAr reaction.
Figure 3: General workflow for the nucleophilic aromatic substitution of this compound with an alkoxide.
Detailed Experimental Protocol:
-
Alkoxide Generation: In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the corresponding alcohol to a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMF or DMSO.
-
Substrate Addition: Once the alkoxide formation is complete (cessation of hydrogen evolution), add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, carefully quench the reaction by pouring it into cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Causality of Choices: Polar aprotic solvents like DMF or DMSO are used to dissolve the ionic alkoxide and facilitate the SNAr reaction.[9] Heating is often required to overcome the activation energy for the substitution on the relatively electron-rich pyridine ring.
N- and O-Alkylation/Arylation
The tautomeric nature of this compound allows for functionalization at either the nitrogen or the oxygen atom. The regioselectivity of these reactions is highly dependent on the reaction conditions. Generally, O-alkylation is favored under conditions that promote the formation of the pyridin-2-ol tautomer (e.g., in the presence of silver salts), while N-alkylation is favored under conditions that favor the pyridin-2-one tautomer (e.g., using a strong base to form the pyridinone anion).[10]
Detailed Experimental Protocol:
-
Deprotonation: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.1 equiv.) at 0 °C under an inert atmosphere.
-
Alkylating Agent Addition: After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Copper-catalyzed Ullmann-type reactions can be employed for the O-arylation of the pyridinol tautomer.
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), an aryl halide (e.g., aryl iodide or bromide, 1.2 equiv.), a copper catalyst (e.g., CuI, 0.1 equiv.), a ligand (e.g., a diamine like N,N'-dimethylethylenediamine, 0.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent and Conditions: Add a high-boiling polar solvent such as DMF or NMP. Heat the mixture to 120-150 °C under an inert atmosphere.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with aqueous ammonia and brine. Dry, concentrate, and purify the product by column chromatography.
Characterization Data
Predicted ¹H NMR (in CDCl₃):
-
δ 7.2-7.5 (s, 1H): Proton at C6
-
δ 6.3-6.6 (s, 1H): Proton at C3
-
δ 2.1-2.4 (s, 3H): Methyl protons at C4
-
δ 10-12 (br s, 1H): OH or NH proton (exchangeable with D₂O)
Predicted ¹³C NMR (in CDCl₃):
-
δ ~160-165: C2 (bearing the -OH group)
-
δ ~140-145: C6
-
δ ~135-140: C4 (bearing the methyl group)
-
δ ~120-125: C5 (bearing the chloro group)
-
δ ~110-115: C3
-
δ ~15-20: Methyl carbon
Actual chemical shifts may vary depending on the solvent and other experimental conditions. It is highly recommended to acquire experimental NMR data for unambiguous structure confirmation.
Conclusion
This compound is a versatile building block with multiple handles for synthetic modification. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and N-/O-functionalization provide a solid foundation for its application in the synthesis of complex molecules. A careful consideration of the tautomeric equilibrium and the judicious choice of reaction conditions are crucial for achieving high yields and the desired regioselectivity. The provided protocols, grounded in established chemical principles, are intended to serve as a starting point for further optimization and application in diverse research and development settings.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Halogenated Pyridines in Pharmaceutical Intermediate Synthesis
Introduction: The Unseen Architects of Modern Therapeutics
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is often the culmination of a multi-step synthetic journey. The efficiency, purity, and scalability of this journey are critically dependent on the quality and reactivity of its constituent building blocks, known as pharmaceutical intermediates.[] Among these, halogenated heterocyclic compounds, particularly chlorinated pyridines, have emerged as exceptionally versatile synthons.[2][3] Their unique electronic properties—an electron-deficient ring system activated for nucleophilic substitution—make them indispensable in constructing the complex molecular architectures of modern targeted therapies.
This guide delves into the specific application of 5-Chloro-4-methylpyridin-2-ol and its closely related derivatives, most notably in the synthesis of potent multi-kinase inhibitors. While this compound exists in tautomeric equilibrium with its pyridone form, its functional utility is often realized through derivatives like 4-chloro-N-methylpicolinamide. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the strategic importance of this intermediate in the synthesis of oncology drugs such as Sorafenib and Regorafenib.
PART 1: Synthesis of the Core Intermediate: 4-Chloro-N-methylpicolinamide
The foundational step in leveraging this pyridine system is the efficient synthesis of a reactive intermediate. The most common and scalable route begins with commercially available picolinic acid. The process involves a two-step transformation: conversion to an acid chloride and subsequent amidation.[4]
Mechanism & Rationale: The synthesis begins with the activation of the carboxylic acid group on picolinic acid. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as it cleanly converts the acid to 4-chloropicolinoyl chloride, with byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[5] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent acylating agent.[6][7] The subsequent amidation with methylamine is a straightforward nucleophilic acyl substitution, yielding the desired amide intermediate.
Caption: Workflow for the synthesis of the key picolinamide intermediate.
Optimized Protocol for 4-Chloro-N-methylpicolinamide Synthesis
This protocol is an optimized version based on comparative studies aimed at maximizing yield and minimizing hazardous solvent use.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
40% aqueous Methylamine solution (MeNH₂)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a stirred solution of picolinic acid in THF, add a catalytic amount of DMF (e.g., 0.1 mL).
-
Slowly add 3.5 equivalents of thionyl chloride (SOCl₂).
-
Heat the reaction mixture to 70°C and maintain for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
After completion, cool the reaction mixture in an ice bath to 0-3°C.
-
Carefully add 40% aqueous methylamine solution dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 4 hours at 0-3°C.
-
Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Data Summary: Reaction Condition Optimization
The choice of solvent, catalyst, and temperature is critical for achieving high yields in the initial chlorination/amidation step. The following table summarizes findings from optimization studies.
| Entry | Chlorination Conditions (Step 1) | Amidation Conditions (Step 2) | Yield (%) |
| 1 | SOCl₂, DMF, 45°C, 12 h | 2M MeNH₂ in THF, 0–3°C, 3 h | Not Detected |
| 2 | SOCl₂, Toluene, DMF (cat.), 75°C, 16 h | 2M MeNH₂ in THF, 0–3°C, 4 h | Not Detected |
| 3 | SOCl₂, Chlorobenzene, NaBr (cat.), 85°C, 19 h | 40% aq. MeNH₂, 0–3°C, 4 h | 80% |
| 4 | SOCl₂ (3.5 eq.), THF, DMF (cat.), 70°C, 16 h | 40% aq. MeNH₂, 0–3°C, 4 h | 95% |
Table adapted from SynOpen 2023, 7, 422–429. The data clearly indicates that using THF as a solvent with a catalytic amount of DMF provides a superior yield of 95%.
PART 2: Application in Diaryl Ether Synthesis for Kinase Inhibitors
The 4-chloro-N-methylpicolinamide intermediate is a linchpin in the synthesis of Sorafenib and Regorafenib. Its primary role is to participate in a nucleophilic aromatic substitution (SₙAr) reaction to form a critical diaryl ether bond.
Causality & Mechanism: The pyridine ring is an electron-deficient system, and the presence of the electron-withdrawing chloro-substituent at the 4-position makes this site highly susceptible to nucleophilic attack. The reaction proceeds by adding a strong nucleophile—typically a phenoxide ion—to the ring. A strong base, such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the weakly acidic hydroxyl group of the aminophenol derivative, generating the much more potent phenoxide nucleophile.[5] Polar aprotic solvents like DMF are ideal as they solvate the cation of the base, leaving the anion highly reactive.
Case Study 1: Synthesis of Sorafenib Intermediate
Sorafenib is a kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5] Its synthesis hinges on the coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol.
Caption: Diaryl ether formation for the Sorafenib intermediate.
Protocol for 4-(4-Aminophenoxy)-N-methylpicolinamide Synthesis:
-
To a flask containing dry DMF, add 4-chloro-N-methylpicolinamide and 4-aminophenol.
-
Add cesium carbonate (Cs₂CO₃) as the base.
-
Heat the reaction mixture to 110°C for 2 hours. In some procedures, potassium tert-butoxide (KOtBu) and potassium carbonate at 80°C for eight hours are also effective.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mass into water and extract with ethyl acetate.[8]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified further by crystallization or chromatography. A yield of 98% has been reported for this step.
Case Study 2: Synthesis of Regorafenib Intermediate
Regorafenib is another oral multi-kinase inhibitor used for metastatic colorectal cancer and other tumors.[9] Its synthesis follows a nearly identical pathway to Sorafenib, but utilizes 4-amino-3-fluorophenol as the nucleophilic partner.
Caption: Diaryl ether formation for the Regorafenib intermediate.
Protocol for 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Synthesis:
-
In a reaction vessel, dissolve 4-chloro-N-methylpicolinamide and 4-amino-3-fluorophenol in dry DMF.[10]
-
Add potassium tert-butoxide (KOtBu) portion-wise while maintaining the temperature.
-
Heat the system to 120°C and maintain for 6 hours.
-
After the reaction is complete (monitored by TLC), cool the system to room temperature.
-
Perform a water quench followed by extraction with an appropriate solvent like dichloromethane or ethyl acetate.[10]
-
Separate the organic layer, dry it, and concentrate under reduced pressure to obtain the crude intermediate. This process has been reported to yield the product in 80% to 96.8% yield.[9]
PART 3: Final Conversion to Active Pharmaceutical Ingredient (API)
The diaryl ether intermediates synthesized in the previous step contain a terminal amino group, which is the final site for modification. The synthesis of both Sorafenib and Regorafenib is completed by forming a urea linkage at this position.
Mechanism & Rationale: This is typically achieved by reacting the amino group with a suitable isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[4][8] This reaction is a nucleophilic addition of the amine to the highly electrophilic carbon of the isocyanate group. Alternatively, a two-step process involving phosgene or a phosgene equivalent can be used, but direct condensation with the isocyanate is often preferred for its efficiency and avoidance of highly toxic reagents.[6]
Caption: Final urea bond formation to yield the API.
This compound, through its more reactive derivative 4-chloro-N-methylpicolinamide, serves as a cornerstone intermediate in modern pharmaceutical synthesis. Its strategic application in forming diaryl ether linkages via SₙAr reactions is a testament to the power of leveraging the intrinsic electronic properties of heterocyclic rings. The protocols detailed herein for the synthesis of key intermediates for Sorafenib and Regorafenib highlight an efficient, high-yield, and scalable pathway. For researchers and drug development professionals, a deep understanding of the causality behind these synthetic choices—from solvent and base selection to reaction conditions—is paramount for the successful development of next-generation therapeutics.
References
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 8. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 9. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 10. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of 5-Chloro-4-methylpyridin-2-OL in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Pyridinone Scaffold in Modern Oncology
The advent of targeted therapy has revolutionized cancer treatment, shifting the paradigm from cytotoxic agents to precision molecules that target specific oncogenic drivers. Among the most successful targets are protein kinases, enzymes that regulate a vast array of cellular processes.[1] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2]
The structural backbone of these inhibitors is critical for achieving high potency and selectivity. Nitrogen-containing heterocycles, particularly pyridine and its derivatives, are "privileged scaffolds" in medicinal chemistry due to their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[3][4][5] The pyridin-2-one motif, in particular, is a versatile building block that can act as a hydrogen bond donor and acceptor, mimicking interactions typically formed by the purine rings of ATP.[6]
This guide focuses on 5-Chloro-4-methylpyridin-2-OL , a substituted pyridinone with significant potential as a core intermediate in the synthesis of advanced kinase inhibitors. Its specific arrangement of a chloro group (a handle for cross-coupling), a methyl group (for tuning steric and electronic properties), and the pyridinone ring system makes it an ideal starting point for constructing complex molecules targeting kinases like BRAF.
Section 1: The Therapeutic Target: BRAF V600E in the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that translates extracellular signals into cellular responses like proliferation and survival.[7][8] In over 50% of melanomas, a specific point mutation (V600E) in the BRAF kinase leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[9][10] This makes the BRAF V600E mutant a prime therapeutic target.
Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAF V600E oncoprotein.[11][12] By binding to the ATP pocket of the mutated kinase, it blocks downstream signaling to MEK and ERK, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[7][9] The chemical architecture of Vemurafenib and its interaction with the MAPK pathway provide a compelling case study for the application of tailored heterocyclic intermediates.
Caption: Inhibition of the constitutively active MAPK pathway by Vemurafenib.
Section 2: Synthesis Protocol for the Core Intermediate: this compound
The synthesis of the title compound can be efficiently achieved from commercially available 2-amino-5-chloro-4-methylpyridine. The following protocol outlines a standard diazotization-hydrolysis reaction, a robust method for converting an aromatic amine to a hydroxyl group.
Protocol 1: Synthesis of this compound
Rationale: This procedure leverages the conversion of the exocyclic amino group into a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis in an acidic aqueous medium replaces it with a hydroxyl group, leading to the more stable pyridin-2-one tautomer.
Materials:
-
2-Amino-5-chloro-4-methylpyridine
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Deionized water (H₂O)
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer and an internal thermometer, carefully add 150 mL of H₂O and slowly add 40 g of concentrated H₂SO₄ while cooling in an ice bath.
-
Substrate Addition: Once the acid solution is cooled below 5°C, add 2-amino-5-chloro-4-methylpyridine (0.17 mol) portion-wise, ensuring the temperature remains below 10°C.
-
Diazotization: Prepare a solution of NaNO₂ (0.22 mol) in 30 mL of H₂O. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining a reaction temperature between 0-5°C. Vigorous stirring is essential.
-
Hydrolysis: After the addition is complete, stir the mixture at 0°C for an additional 45 minutes. Then, remove the ice bath and heat the reaction mixture to 95°C for 15-20 minutes. Effervescence (N₂ gas) will be observed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 50% w/w NaOH solution until a pH of 6.5-7.0 is achieved. The product may begin to precipitate.
-
Extraction: Heat the neutralized mixture to ~60°C to re-dissolve any precipitate and extract the hot solution with ethyl acetate (4 x 100 mL).
-
Drying and Concentration: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid, this compound, can be further purified by recrystallization from ethyl acetate to yield a crystalline solid.
Section 3: Application in a Multi-Step Kinase Inhibitor Synthesis
The synthesized this compound serves as a key building block for a molecule structurally related to Vemurafenib. The following workflow demonstrates its utility, employing a strategic Suzuki cross-coupling reaction—a cornerstone of modern medicinal chemistry for forming C-C bonds.[13][14]
Caption: Synthetic workflow for a kinase inhibitor using the pyridinone core.
Protocol 2: Synthesis of a Vemurafenib Analog
Step 1: Chlorination to 2,5-Dichloro-4-methylpyridine
Rationale: To facilitate the subsequent Suzuki coupling, the hydroxyl group of the pyridinone is converted to a more reactive chloro group. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.
-
Procedure: A mixture of this compound (1 eq.) and POCl₃ (5 eq.) is heated at reflux for 3-4 hours. After cooling, the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice. The aqueous solution is neutralized with solid NaHCO₃ and extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude 2,5-Dichloro-4-methylpyridine, which can be purified by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: This Nobel Prize-winning reaction is highly efficient for creating a C-C bond between the chlorinated pyridine (electrophile) and a boronic acid (nucleophile). This step introduces the core aromatic system found in many BRAF inhibitors. The C5-chloro position is generally more reactive in Suzuki couplings than the C2-chloro position on a pyridine ring.
-
Materials: 2,5-Dichloro-4-methylpyridine (1 eq.), Propane-1-sulfonamide-substituted phenylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), Na₂CO₃ (2 M aqueous solution, 3 eq.), 1,4-Dioxane.
-
Procedure: To a degassed solution of 2,5-Dichloro-4-methylpyridine and the boronic acid in dioxane, add the aqueous Na₂CO₃ solution followed by the Pd(PPh₃)₄ catalyst. The reaction mixture is heated to 90-100°C under a nitrogen atmosphere for 12-16 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by flash chromatography.
Step 3: Final Assembly via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The remaining chloro group at the C2 position is now activated for SNAr. Reaction with the appropriate amine introduces the final side chain required for potent kinase inhibition.
-
Procedure: The product from Step 2 (1 eq.) is dissolved in a polar aprotic solvent like DMF or NMP. The required amine side-chain (e.g., an aminophenyl moiety, 1.5 eq.) and a non-nucleophilic base such as DIPEA (3 eq.) are added. The mixture is heated to 120-140°C until the reaction is complete (monitored by TLC or LC-MS). The reaction is cooled, diluted with water, and extracted with ethyl acetate. The final compound is purified via column chromatography or preparative HPLC.
Section 4: Data Presentation and Expected Biological Activity
The final compound, synthesized via the protocols above, is expected to exhibit inhibitory activity against the BRAF V600E kinase. Its efficacy would be evaluated in biochemical and cell-based assays. The table below presents typical activity data for Vemurafenib as a benchmark for a successful synthesis.
| Target / Assay | IC₅₀ (nM) | Rationale / Significance |
| BRAF V600E (Biochemical Assay) | 31 | Demonstrates potent direct inhibition of the mutant kinase.[7][11] |
| Wild-Type BRAF (Biochemical Assay) | 100 | Shows ~3-fold selectivity for the mutant over the wild-type form.[7] |
| p-MEK Inhibition (Cell-Based) | 11 | Confirms on-target activity by blocking downstream signaling in cells.[7] |
| A375 Cell Proliferation (BRAF V600E) | 10-50 | Shows potent anti-proliferative effect in a relevant cancer cell line.[7] |
Conclusion
This compound is a highly valuable and strategically functionalized intermediate for the synthesis of complex kinase inhibitors. The protocols and workflow detailed herein demonstrate a clear and chemically sound pathway from this core building block to a final drug-like molecule targeting the BRAF V600E oncoprotein. The inherent functionalities of the pyridinone scaffold, combined with robust and scalable synthetic methodologies like Suzuki coupling, provide researchers in drug discovery with a powerful platform for developing the next generation of targeted cancer therapies.
References
- 1. chemicalkinomics.com [chemicalkinomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of 5-Chloro-4-methylpyridin-2-ol in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the substituted pyridine scaffold has emerged as a privileged structure, underpinning the activity of numerous commercial herbicides, fungicides, and insecticides. This technical guide delves into the significant potential of a specific, yet underexplored, building block: 5-Chloro-4-methylpyridin-2-ol . As a Senior Application Scientist, this document will provide you with in-depth technical insights, field-proven perspectives, and detailed protocols to leverage this versatile intermediate in the development of innovative crop protection agents.
The Strategic Advantage of the this compound Scaffold
This compound, and its tautomeric form 5-chloro-4-methyl-1,2-dihydropyridin-2-one, presents a unique combination of functional groups that make it an attractive starting point for the synthesis of diverse agrochemicals. The presence of a chlorine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl/oxo group at the 2-position offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.
The pyridine ring itself is a key feature in many successful agrochemicals due to its metabolic stability and ability to interact with biological targets. The specific substitution pattern of this compound can influence the molecule's electronic properties and steric hindrance, which are critical factors in its interaction with target enzymes or receptors in pests and weeds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | - |
| Molecular Weight | 143.57 g/mol | - |
| Appearance | Off-white to light yellow powder | Inferred from similar compounds |
| Melting Point | > 200 °C (decomposes) | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from similar compounds |
| Tautomerism | Exists in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms | General chemical knowledge |
Synthesis of this compound: A Plausible Protocol
Diagram of the Proposed Synthetic Pathway
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 5-Chloro-4-methylpyridin-2-OL
Welcome to the technical support center for the synthesis of 5-Chloro-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound, which exists in tautomeric equilibrium with 5-chloro-4-methyl-2(1H)-pyridone, can be approached through several routes. A common strategy involves the cyclization of a suitable precursor followed by chlorination, or the chlorination of a pre-formed 4-methylpyridin-2-ol ring system. One plausible pathway begins with the construction of the pyridone ring, followed by regioselective chlorination. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What is the significance of the tautomeric equilibrium in this molecule?
A2: The pyridin-2-ol/2-pyridone tautomerism is a critical aspect of this molecule's chemistry. The equilibrium between the aromatic alcohol (pyridin-2-ol) and the lactam (2-pyridone) form influences its reactivity. For instance, electrophilic substitution reactions are often directed by the electron-rich nature of the pyridone ring. Understanding this equilibrium is key to predicting reaction outcomes and potential side products.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for unambiguous structure confirmation and purity assessment. These include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[1]
-
Gas Chromatography (GC): Suitable for volatile compounds and can also be used for purity analysis.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl in the pyridone tautomer.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Formation of Regioisomers during Chlorination
Question: I am observing the formation of an isomeric byproduct during the chlorination of 4-methylpyridin-2-ol. How can I improve the regioselectivity for the desired 5-chloro isomer?
Answer: The chlorination of 4-methylpyridin-2-ol can potentially yield the 3-chloro or 5-chloro isomers. The formation of the undesired 3-chloro isomer is a common side reaction.
Root Cause Analysis: The regioselectivity of electrophilic chlorination on the 4-methylpyridin-2-ol ring is governed by the directing effects of the substituents. The hydroxyl (or keto) group and the methyl group are both activating and ortho-, para-directing. The interplay of these directing effects and steric hindrance determines the final product distribution.
dot
Caption: Regioselectivity in Chlorination.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use a bulkier chlorinating agent such as N-chlorosuccinimide (NCS). | Bulkier reagents will favor substitution at the less sterically hindered 5-position over the 3-position, which is flanked by the methyl and hydroxyl groups. |
| Solvent | Employ a non-polar solvent. | Polar solvents can influence the reactivity and selectivity of the chlorinating agent. Experimenting with solvents like dichloromethane or chloroform may improve regioselectivity. |
| Temperature | Conduct the reaction at a lower temperature. | Lowering the reaction temperature can enhance the kinetic control of the reaction, often favoring the formation of the thermodynamically more stable product and increasing selectivity. |
| Catalyst | Consider the use of a Lewis acid catalyst in carefully controlled amounts. | A catalyst can modulate the reactivity of the chlorinating agent. However, optimization is crucial as it can also lead to over-chlorination. |
Problem 2: Over-chlorination Leading to Dichloro- Species
Question: My reaction is producing a significant amount of a dichlorinated byproduct. How can I prevent this?
Answer: The formation of dichlorinated species, such as 3,5-dichloro-4-methylpyridin-2-ol, is a result of over-chlorination.
Root Cause Analysis: The pyridone ring is activated towards electrophilic substitution, and the initial monochlorinated product can be more reactive than the starting material under certain conditions, leading to a second chlorination event.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). | Limiting the amount of the chlorinating agent is the most direct way to minimize over-chlorination. |
| Addition of Reagent | Add the chlorinating agent slowly and portion-wise to the reaction mixture. | Slow addition helps to maintain a low concentration of the chlorinating agent at any given time, reducing the likelihood of the product reacting further. |
| Reaction Monitoring | Monitor the reaction progress closely using techniques like TLC or LC-MS. | Quench the reaction as soon as the starting material is consumed to prevent the formation of the dichlorinated byproduct. |
Problem 3: Dechlorination during Subsequent Reaction Steps or Work-up
Question: I am losing the chloro-substituent in subsequent steps or during purification, resulting in the formation of 4-methylpyridin-2-ol. What could be the cause?
Answer: The carbon-chlorine bond on a pyridine ring can be susceptible to cleavage under certain conditions, particularly reductive conditions.
Root Cause Analysis: A common side reaction in the manipulation of 2-chloro-substituted pyridine derivatives is the reduction of the chlorine atom to a hydrogen.[2][3] This can be promoted by certain reducing agents, catalysts (like palladium on carbon with a hydrogen source), or even strongly basic conditions during work-up.
dot
Caption: Dechlorination Side Reaction Pathway.
Troubleshooting Steps & Solutions:
| Process Step | Recommendation | Rationale |
| Subsequent Reactions | Avoid harsh reducing agents if the chloro-substituent needs to be retained. | If a reduction is necessary elsewhere in the molecule, carefully select a chemoselective reducing agent. |
| Work-up | Use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide. | Strong bases can promote nucleophilic substitution or other side reactions that may lead to the loss of the chlorine atom. |
| Purification | Use neutral or slightly acidic conditions during chromatographic purification. | Some stationary phases or solvent systems can be basic enough to cause degradation of the product. |
Experimental Protocols
Protocol 1: Regioselective Chlorination of 4-Methylpyridin-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyridin-2-ol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthesis of 5-Chloro-4-methylpyridin-2-ol
Welcome to the technical support center for the synthesis and purification of 5-Chloro-4-methylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction for both yield and purity.
Overview of Synthesis
This compound is a substituted pyridinone, a scaffold of significant interest in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor.[1][2] The synthesis typically involves the electrophilic chlorination of the 4-methylpyridin-2-ol starting material. The pyridin-2-ol exists in tautomeric equilibrium with its 2-hydroxypyridine form. The electron-donating nature of both the hydroxyl/oxo group and the methyl group activates the pyridine ring towards electrophilic substitution. The key challenge lies in achieving regioselective chlorination at the C-5 position while minimizing the formation of isomers and other side products.
A common synthetic approach is the direct chlorination of 4-methylpyridin-2-ol using a suitable chlorinating agent.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields are a frequent challenge in organic synthesis and can stem from multiple factors. A systematic approach is crucial for diagnosis.[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, a non-optimal temperature, or deactivation of the chlorinating agent.[4][5]
-
Troubleshooting: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.[6] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. Be cautious, as excessive heat can lead to degradation.[7]
-
-
Reagent Quality and Stoichiometry: The purity of your starting material (4-methylpyridin-2-ol) and chlorinating agent is paramount. Impurities can interfere with the reaction, and moisture can decompose many chlorinating agents (e.g., sulfuryl chloride).[4]
-
Troubleshooting: Ensure your starting materials are pure and dry. Use freshly opened or properly stored anhydrous solvents and reagents.[6] Verify the stoichiometry; an insufficient amount of the chlorinating agent will naturally lead to low conversion.
-
-
Side Reactions: The formation of undesired byproducts is a common culprit for low yields.[4] In this synthesis, potential side reactions include chlorination at other positions on the ring (e.g., C-3), or over-chlorination to form dichlorinated species. Side-chain chlorination of the methyl group can also occur under radical conditions, especially at high temperatures or with UV light exposure.[8][9]
-
Troubleshooting: Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts.[10] This information will guide adjustments to the reaction conditions. For example, if over-chlorination is observed, reduce the equivalents of the chlorinating agent or lower the reaction temperature.
-
-
Suboptimal Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[4] Pyridinols can be highly polar and may have partial solubility in the aqueous phase during extraction, or they can adhere strongly to silica gel during chromatography.[6]
-
Troubleshooting: Optimize your extraction procedure. Multiple extractions with a suitable organic solvent can improve recovery. If using column chromatography, consider pre-treating the silica gel with a small amount of a base like triethylamine mixed in the eluent to prevent streaking.[6]
-
Logical Flow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Issue 2: Low Product Purity
Q: My final product is impure. What are the likely contaminants and how can I improve the purity?
A2: Purity is critical, especially for drug development. Impurities often co-crystallize or co-elute with the desired product, making purification challenging.
-
Unreacted Starting Material: The most common impurity is the starting 4-methylpyridin-2-ol.
-
Identification & Removal: This impurity is more polar than the chlorinated product. It can be identified by TLC or HPLC.[11] To minimize it, ensure the reaction goes to completion. During purification, it can be separated by column chromatography or careful recrystallization.
-
-
Regioisomers: Chlorination could potentially occur at the C-3 position, yielding 3-Chloro-4-methylpyridin-2-ol.
-
Identification & Removal: Isomers often have very similar polarities, making them difficult to separate by standard chromatography. Identification typically requires careful analysis of NMR (specifically 1H-1H COSY and NOESY) or obtaining a crystal structure. Preventing its formation is key. The choice of chlorinating agent and solvent can significantly influence regioselectivity.
-
-
Over-chlorinated Byproducts: Dichloro-4-methylpyridin-2-ol species can form if the reaction is too vigorous or if excess chlorinating agent is used.
-
Identification & Removal: These products are less polar than the desired monochlorinated product and can be identified by mass spectrometry (due to the different mass and isotopic pattern) and NMR.[11] They can usually be separated by column chromatography. To avoid them, use a precise stoichiometry of the chlorinating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture.
-
| Potential Impurity | Identification Method | Prevention/Removal Strategy |
| 4-methylpyridin-2-ol | TLC, HPLC, NMR | Drive reaction to completion; Purify via column chromatography or recrystallization. |
| 3-Chloro-4-methylpyridin-2-ol | NMR (COSY, NOESY), LC-MS | Optimize reaction conditions (solvent, temperature, chlorinating agent) for regioselectivity. Separation is difficult. |
| Dichloro-species | Mass Spectrometry, NMR | Use precise stoichiometry (1.0-1.1 eq. of chlorinating agent); Slow addition. Purify via column chromatography. |
| Side-chain chlorinated species | Mass Spectrometry, NMR | Avoid radical initiators and UV light. Use milder, ionic chlorination conditions. |
Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent batches.
Protocol 3.1: Synthesis of this compound
This procedure is a representative method based on common chlorination techniques for electron-rich heterocycles.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methylpyridin-2-ol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq.) in the same solvent to the cooled mixture over 30 minutes. The slow addition helps to control the reaction exotherm and minimize side product formation.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system) until the starting material is consumed.[7]
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 3.2: Purity Assessment by RP-HPLC
This method is adapted from established protocols for analyzing related pyridine derivatives.[11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase.
Visualization of Key Processes
General Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound and common side reactions.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
identification and removal of impurities from 5-Chloro-4-methylpyridin-2-OL
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-4-methylpyridin-2-ol. The content is structured to address specific issues encountered during synthesis, purification, and handling, emphasizing the scientific principles behind each recommended protocol.
Section 1: Impurity Identification & Characterization
Q1: What are the most probable impurities in my crude sample of this compound?
A1: The identity and concentration of impurities are intrinsically linked to the synthetic route employed. While multiple pathways to this molecule exist, a common approach involves the multi-step synthesis from starting materials like 2-chloro-5-methylpyridine.[1] Based on this and general principles of heterocyclic chemistry, the impurities can be categorized as follows:
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Structure/Compound | Probable Source |
|---|---|---|
| Starting Materials | Unreacted 2-chloro-5-methylpyridine or its N-oxide precursor. | Incomplete reaction during synthesis steps like oxidation or nitration.[1] |
| Isomeric Impurities | 3-Chloro-4-methylpyridin-2-ol; 5-Chloro-6-methylpyridin-2-ol | Non-regioselective reactions during chlorination or other substitution steps. |
| Reaction By-products | Over-chlorinated species (e.g., dichloro-4-methylpyridin-2-ol) | Harsh chlorination conditions or excess chlorinating agent. |
| Reaction Intermediates | 2-Chloro-5-methyl-4-nitropyridine N-oxide; 4-Amino-2-chloro-5-methylpyridine | Incomplete reduction or hydrolysis steps.[1][2] |
| Degradation Products | N/A (Generally stable, but can degrade under harsh pH or high temperatures) | Improper storage or harsh work-up conditions. |
| Residual Solvents | Toluene, Acetic Acid, Dichloromethane, Ethyl Acetate | Solvents used during synthesis, extraction, and purification.[1][3] |
It is critical to review your specific synthetic pathway to anticipate the most likely contaminants.
Q2: What is the most effective analytical technique for an initial purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) is the industry-standard and most powerful technique for initial purity assessment of pharmaceutical intermediates like this compound.[4] Its high resolution allows for the separation and quantification of the main compound from various impurities, even those present at very low levels (e.g., <0.1%).[4]
A reversed-phase HPLC (RP-HPLC) method is typically the most suitable starting point. For a comprehensive analysis, a Photo Diode Array (PDA) or UV detector is recommended, as it allows for the detection of chromophoric impurities and can help in peak purity analysis.[4][5]
Q3: I need to develop a robust HPLC method. Can you provide a starting point and a troubleshooting guide?
A3: Certainly. A gradient RP-HPLC method provides the best balance for separating compounds with a range of polarities. The following is a robust starting method that can be optimized for your specific impurity profile.
Experimental Protocol: Baseline RP-HPLC Method
-
Instrumentation: Standard HPLC system with a UV/PDA detector.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (or scan for optimal wavelength)
-
Injection Volume: 5 µL
-
Table 2: Suggested HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 22.0 | 90 | 10 |
Troubleshooting HPLC Separations:
-
Poor Peak Shape: If you observe peak tailing, it could be due to the acidic nature of the pyridin-2-ol interacting with residual silanols on the silica column. Ensure the mobile phase is slightly acidic (e.g., 0.1% formic or acetic acid) to suppress this interaction.
-
Co-eluting Peaks: If impurities are not resolved from the main peak, try adjusting the gradient slope (make it shallower for better resolution) or switching to a different stationary phase (e.g., Phenyl-Hexyl).
-
No Peaks Detected: Verify sample solubility and detector wavelength. This compound has a pyridine ring and should have a strong UV absorbance.
Q4: My HPLC shows a significant unknown peak. What is the workflow for identifying it?
A4: Identifying unknown impurities is a critical part of process development and quality control. The most efficient strategy is a hyphenated technique, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
dot
Caption: Workflow for identifying an unknown impurity.
Workflow Explanation:
-
LC-MS Analysis: Inject the crude sample into an LC-MS system using the previously developed HPLC method. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak.[5][7]
-
Propose Structures: Use the high-resolution mass data to determine the elemental composition. Compare this with the masses of all suspected impurities (from Table 1). This often provides a confident identification.
-
Isolation & NMR (for absolute confirmation): If the identity is still ambiguous or requires absolute proof, the impurity must be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.[5][6]
Section 2: Troubleshooting Purification
Once impurities are identified, the next step is their efficient removal. This section covers the primary purification techniques and how to optimize them.
Q5: My sample purity is low (<95%). What is the most effective first-line purification strategy?
A5: For solid compounds like this compound, recrystallization is the most efficient, cost-effective, and scalable first-line purification technique.[8] It is particularly effective at removing small amounts of impurities from a large amount of the main compound. Column chromatography should be reserved for situations where recrystallization fails or when separating compounds with very similar properties.
The principle of recrystallization relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[8]
Q6: I'm struggling with recrystallization. What are the key parameters to optimize?
A6: Successful recrystallization hinges almost entirely on solvent selection. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Step-by-Step Recrystallization
-
Solvent Screening: In parallel on a small scale (10-20 mg of crude material), test a range of solvents. Good starting points for a moderately polar compound like this are:
-
Alcohols: Isopropanol, Ethanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Aromatic: Toluene
-
Solvent/Anti-solvent systems: Ethanol/Water, Toluene/Heptane
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves. Adding too much solvent is the most common mistake and will drastically reduce your yield.
-
Cooling (Crystal Formation):
-
Allow the flask to cool slowly to room temperature. Rapid cooling (e.g., an ice bath) leads to the formation of small, impure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Q7: When is column chromatography necessary, and how do I select the right conditions?
A7: Column chromatography is necessary when:
-
Recrystallization fails to improve purity significantly.
-
You need to separate multiple components in a mixture (e.g., isomers).
-
The product is an oil or a low-melting solid.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4.
-
Start with a non-polar solvent like Heptane or Hexane and gradually add a more polar solvent like Ethyl Acetate.
-
A good starting mixture to test is 70:30 Heptane:Ethyl Acetate.
-
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent component of your eluent.
-
Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" method results in better separation.
-
Elution: Run the column with the pre-determined mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.
Q8: Can I use an acid-base extraction to purify this compound?
A8: Yes, this can be a highly effective technique, particularly for removing neutral or basic impurities. This compound exists in a tautomeric equilibrium with its keto form, 5-Chloro-4-methylpyridin-2(1H)-one. The "-OH" group is weakly acidic (phenolic-like), allowing it to be deprotonated by a suitable base.
dot
Caption: Workflow for purification via acid-base extraction.
Causality:
-
Dissolution: The crude material is dissolved in an organic solvent immiscible with water, like ethyl acetate or dichloromethane.
-
Base Wash: Washing with a mild aqueous base (like 1M sodium carbonate or a dilute sodium hydroxide solution) deprotonates the acidic pyridin-2-ol, converting it into its water-soluble salt.[3]
-
Separation: Neutral or basic impurities (like unreacted starting materials) remain in the organic layer, which can be discarded.
-
Acidification: The aqueous layer, now containing the purified product as a salt, is carefully acidified with an acid like 1M HCl. This re-protonates the molecule, causing the pure, neutral this compound to precipitate out of the aqueous solution.
-
Isolation: The pure solid is then collected by filtration.
Section 3: Best Practices
Q9: How should I properly store this compound to prevent degradation?
A9: To ensure long-term stability and maintain purity, the compound should be stored under controlled conditions. Halogenated pyridine derivatives are generally stable solids, but precautions should still be taken.[9]
-
Container: Store in a tightly sealed container to protect from moisture and air. Amber glass bottles are preferable to minimize light exposure.
-
Atmosphere: For long-term storage or for use as an analytical reference standard, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Store in a cool, dry, and well-ventilated place.[9] Refrigeration (2-8°C) is recommended for long-term storage.
-
Avoid: Keep away from strong oxidizing agents and strong bases.
References
- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
Technical Support Center: A Guide to Improving the Scalability of 5-Chloro-4-methylpyridin-2-OL Production
This technical guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 5-Chloro-4-methylpyridin-2-OL. As a critical heterocyclic building block, scaling its production from the benchtop to pilot or industrial scale presents a unique set of challenges that are often not apparent in small-scale experiments. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.
Overview of a Plausible Synthetic Pathway
The synthesis of this compound can be approached from several precursors. A common and logical route begins with 2-Amino-4-methylpyridine, proceeding through nitration, chlorination, and final hydrolysis. Each step presents distinct scalability challenges that must be addressed.
Caption: High-level overview of a potential synthetic route to this compound.
Frequently Asked Questions (FAQs) on Scalability
This section addresses common high-level questions and strategic concerns that arise during the scale-up process for pyridine derivatives.
Q1: What are the most significant challenges when moving from lab-scale to pilot-scale production for this synthesis?
A1: When scaling multicomponent pyridine syntheses, several issues that are minor at the lab scale can become critical.[1] These include:
-
Exotherm Control: Nitration and hydrolysis steps are often highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation a major safety and quality concern. A failure to manage the exotherm can lead to runaway reactions or the formation of thermal degradation byproducts.[1][2]
-
Mixing and Mass Transfer: Inadequate mixing in large vessels can create localized "hot spots" or concentration gradients. This leads to inconsistent reaction progress, the formation of side products (like isomers or dimers), and ultimately, reduced yield and purity.[1]
-
Impurity Profile Changes: The impurity profile at a larger scale may differ significantly from lab results. This can be due to longer reaction times, temperature fluctuations, or interactions with different reactor materials.[1]
-
Work-up and Isolation: Procedures like liquid-liquid extractions and column chromatography become impractical and costly at scale.[3] Furthermore, large-scale reactions can generate significant amounts of waste, such as metal salts, which pose disposal challenges.[2]
Q2: The initial nitration step is notoriously aggressive. How can I improve its safety and selectivity at scale?
A2: The nitration of pyridines requires careful management. The key is to control the reaction kinetics and heat generation.
-
Systematic Optimization: Before scaling, systematically vary the temperature, reaction time, and acid mixture (e.g., fuming nitric acid in concentrated sulfuric acid).[4]
-
Controlled Addition: Implement a slow, controlled addition of the nitrating agent to a cooled solution of the substrate. This allows the reactor's cooling system to keep pace with the heat generated.
-
Solvent Choice: While often performed neat in sulfuric acid, exploring high-boiling, inert co-solvents can sometimes help moderate the reaction, although this may complicate downstream processing.
-
Thermal Hazard Assessment: It is absolutely critical to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR), which are essential for ensuring the reactor's cooling capacity is sufficient to prevent a runaway scenario.[1]
Q3: My final hydrolysis step to the pyridin-2-ol requires high temperatures and pressures. What are the key considerations for making this step robust and safe?
A3: High-temperature and high-pressure reactions in autoclaves are common for converting chloro-pyridines to pyridinols, but they demand rigorous control.
-
Material Selection: Ensure the pressure reactor is constructed from a material compatible with the reagents (e.g., potassium hydroxide) and solvents at the target temperature and pressure to prevent corrosion.
-
Pressure Management: Reactions that generate gaseous byproducts can lead to dangerous pressure buildup. The system must be equipped with reliable pressure monitoring and relief systems.[1]
-
Reagent Choice: It has been observed that using potassium hydroxide (KOH) can lead to smoother conversions compared to sodium hydroxide (NaOH) in similar systems.[2] The choice of solvent is also critical; methanol or ethylene glycol are often used, and the reaction should be optimized for concentration and temperature.[2][5] A common condition for this type of conversion is reacting with KOH in methanol in an autoclave at temperatures around 180°C.[5]
-
Process Analytical Technology (PAT): For large-scale operations, consider implementing in-situ monitoring (e.g., FT-IR or Raman spectroscopy) to track the reaction progress in real-time without the need for sampling from a pressurized system.
Troubleshooting Guide: Addressing Specific Experimental Issues
This guide provides a cause-and-effect analysis for common problems encountered during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low Yield in Final Hydrolysis Step | 1. Incomplete reaction due to insufficient heat/pressure.2. Product degradation from prolonged exposure to harsh conditions.3. Inefficient mixing leading to poor contact between phases. | 1. Optimize Reaction Conditions: Systematically screen temperatures (e.g., 160-200°C) and reaction times. An overall yield of 84% over two steps has been reported for a similar process, indicating high conversion is achievable.[2]2. Kinetics Study: Perform small-scale experiments to understand the rate of product formation vs. degradation. This helps identify the optimal reaction time to maximize yield before significant degradation occurs.3. Improve Agitation: Ensure the reactor's impeller design and speed are sufficient for the vessel size and viscosity of the reaction mixture. |
| Formation of De-chlorinated Byproduct | 1. This can occur during a reduction step if one is used in the synthetic route (e.g., reducing a nitro group).2. Harsh nucleophilic substitution conditions leading to side reactions. | 1. Catalyst Screening: If using catalytic hydrogenation to reduce a nitro group, the choice of catalyst is crucial to avoid hydrodechlorination. Platinum-based catalysts, sometimes doped with other metals like vanadium or molybdenum, can offer high selectivity.[2][6] Test different catalyst loadings and hydrogen pressures.2. Condition Moderation: Attempt the hydrolysis step at the lower end of the effective temperature range to see if byproduct formation is reduced. |
| Difficult Product Isolation & Purification | 1. The product may be highly soluble in the reaction solvent or aqueous work-up layers.2. Generation of large volumes of inorganic salts complicates filtration and extraction.[2]3. Chromatography is not a viable option for large quantities.[3] | 1. Crystallization Study: Develop a robust crystallization procedure. Screen various anti-solvents to precipitate the product directly from the reaction mixture or a concentrated solution. Adjusting the pH at the end of the reaction is often a key parameter for inducing precipitation of pyridinols.2. Solvent Selection: Choose a solvent system for the reaction and work-up that maximizes the solubility difference between your product and the salt byproducts.3. Avoid Chromatography: Focus on developing purification methods like crystallization or salt formation/breakage that are amenable to large-scale processing.[3] |
| Inconsistent Batch-to-Batch Results | 1. Poor control over critical process parameters (temperature, addition rates).2. Variability in the quality of starting materials or reagents.3. Inefficient mixing at scale.[1] | 1. Define Critical Parameters: Identify and tightly control the key reaction parameters. Automate addition rates and temperature profiles where possible.2. Quality Control: Implement strict quality control checks on all incoming raw materials to ensure consistency.3. Reactor Engineering Study: Consult with chemical engineers to ensure the reactor is properly designed for the scale and specific reaction needs. This includes modeling mixing efficiency. |
Exemplary Protocol: Scalable Hydrolysis of 2,5-Dichloro-4-methylpyridine
This protocol details a hypothetical but technically grounded key step: the selective hydrolysis at the 2-position, which is often more reactive, to form the target pyridin-2-ol. This procedure is designed with scalability in mind, emphasizing safety and control.
Caption: Step-by-step workflow for the high-pressure hydrolysis step.
Step-by-Step Methodology
Warning: This reaction involves high temperatures and pressures and should only be performed by trained personnel in an appropriate pressure reactor (autoclave) with all necessary safety features.
-
Reactor Preparation: Charge a suitable pressure reactor with 2,5-dichloro-4-methylpyridine (1.0 eq) and methanol (10-15 volumes). Seal the reactor and inert the atmosphere by pressurizing with argon or nitrogen and venting three times.
-
Reagent Preparation: In a separate vessel, carefully dissolve potassium hydroxide (KOH, 2.5 eq) in additional methanol (5 volumes). This process is exothermic; cool the solution to ambient temperature.
-
Reaction Assembly: Transfer the KOH/methanol solution into the pressure reactor.
-
Pressurized Heating: Seal the reactor completely. Begin agitation and slowly heat the mixture to the target temperature of 180°C.[5] The internal pressure will rise significantly. Monitor both temperature and pressure closely.
-
Reaction Hold: Maintain the reaction at 180°C for approximately 16 hours.[5] The progress can be monitored by taking aliquots (if the reactor setup safely permits) and analyzing them by HPLC.
-
Cooldown and Work-up: After the reaction is complete, cool the reactor to room temperature. Once cooled, safely vent the internal pressure.
-
Isolation: Transfer the reaction mixture to a separate vessel. Carefully neutralize the mixture by adding concentrated hydrochloric acid until the pH is approximately 5-6. The product, this compound, should precipitate as a solid.
-
Purification: Collect the solid by filtration. Wash the filter cake with cold water to remove potassium chloride salts, followed by a wash with a minimal amount of cold methanol or another suitable anti-solvent.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Optimization Parameters
For a robust scale-up, it is crucial to investigate the effect of various parameters on yield and purity.
| Parameter | Range to Investigate | Rationale |
| Temperature | 160 - 200 °C | Balances reaction rate against potential thermal degradation. Higher temperatures may shorten reaction times but increase byproduct formation.[2] |
| Pressure | Autogenic (self-generated) | The pressure is primarily determined by the vapor pressure of methanol at the reaction temperature. It is critical to ensure the reactor is rated for the maximum expected pressure. |
| KOH Equivalents | 2.0 - 3.5 eq | Ensures complete reaction. An excess is needed, but a large excess can lead to more salt waste and potentially other side reactions. |
| Solvent Volume | 10 - 20 volumes | Affects concentration and pressure. Higher dilution may improve selectivity but reduces reactor throughput. |
| Reaction Time | 8 - 24 hours | Needs to be optimized to drive the reaction to completion without allowing for significant product degradation. |
References
- 1. benchchem.com [benchchem.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
Technical Support Center: Halogenation of 4-Methylpyridin-2-ol
Welcome to the technical support center for the halogenation of 4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Introduction: The Nuances of Halogenating 4-Methylpyridin-2-ol
The halogenation of 4-methylpyridin-2-ol is a critical reaction for the synthesis of a wide range of pharmaceutical intermediates and functional materials. The pyridine ring system is a cornerstone of many bioactive molecules, and the ability to selectively introduce a halogen atom provides a versatile handle for further chemical modifications. However, the inherent electronic properties of the pyridin-2-ol tautomeric system, coupled with the directing effects of the methyl and hydroxyl groups, present several challenges. This guide aims to provide practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Poor Regioselectivity - Halogenation at Undesired Positions
Question: My reaction is producing a mixture of 3-halo and 5-halo isomers of 4-methylpyridin-2-ol. How can I improve the regioselectivity?
Answer: This is a common challenge stemming from the competing directing effects of the hydroxyl and methyl groups. The pyridin-2-ol exists in equilibrium with its pyridone tautomer. The electron-donating nature of both the hydroxyl/oxo group and the methyl group activates the ring towards electrophilic substitution at the C3 and C5 positions.
Root Causes & Solutions:
-
Tautomeric Equilibrium: The position of the tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms can be influenced by the solvent and pH. The pyridone form tends to favor halogenation at the 5-position, while the pyridin-2-ol form can lead to substitution at both the 3- and 5-positions.
-
Solvent Effects: Experiment with a range of solvents. Aprotic solvents like dichloromethane (DCM) or chloroform may favor one tautomer over the other compared to protic solvents like acetic acid or water.
-
pH Control: The pH of the reaction medium can significantly impact the electronic nature of the substrate.[1] Acidic conditions can protonate the ring nitrogen, further activating the ring. Conversely, basic conditions can deprotonate the hydroxyl group, increasing its electron-donating ability and potentially altering the regioselectivity. Careful control of pH can be a powerful tool.
-
-
Nature of the Halogenating Agent: The reactivity and steric bulk of the halogenating agent play a crucial role.
-
Less Reactive Halogens for Higher Selectivity: For bromination, which is generally less reactive and more selective than chlorination, you can often achieve better regiocontrol.[2][3]
-
Bulky Reagents: Employing a bulkier halogenating agent can favor substitution at the less sterically hindered position. For instance, using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) might offer different selectivity compared to using elemental bromine or iodine.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Over-halogenation - Formation of Di-halogenated Byproducts
Question: I am observing the formation of a significant amount of di-halogenated product (e.g., 3,5-dihalo-4-methylpyridin-2-ol). How can I prevent this?
Answer: Over-halogenation occurs when the mono-halogenated product is sufficiently activated to undergo a second halogenation reaction faster than or at a comparable rate to the starting material.
Root Causes & Solutions:
-
Stoichiometry of the Halogenating Agent: The most common cause is an excess of the halogenating agent.
-
Precise Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the halogenating agent.[4]
-
Slow Addition: Add the halogenating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the mono-halogenation of the more reactive starting material.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-halogenation.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and improve selectivity.[4]
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the mono-halogenated product.
-
Issue 3: N-Halogenation vs. C-Halogenation
Question: My reaction seems to be leading to N-halogenation of the pyridone tautomer instead of the desired C-halogenation. How can I favor C-halogenation?
Answer: N-halogenation can be a competing pathway, particularly with the 2-pyridone tautomer. The nitrogen atom in the pyridone form can act as a nucleophile.
Root Causes & Solutions:
-
Reaction Conditions: The choice of solvent and halogenating agent can influence the site of attack.
-
Acidic Conditions: Performing the reaction under acidic conditions can protonate the nitrogen atom, rendering it non-nucleophilic and thereby favoring electrophilic attack on the carbon ring.
-
Choice of Halogenating Agent: Some halogenating agents have a higher propensity for N-halogenation. For instance, reagents that can deliver a "positive" halogen, such as those used in electrophilic aromatic substitution, are more likely to result in C-halogenation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best halogenating agent for the chlorination of 4-methylpyridin-2-ol?
A1: For chlorination, N-chlorosuccinimide (NCS) is often a good starting point as it is a solid, easy-to-handle reagent that can provide good selectivity. Other reagents like sulfuryl chloride (SO2Cl2) or chlorine gas can also be used, but may require more stringent control of reaction conditions to avoid over-chlorination.[5][6][7]
Q2: How can I achieve bromination at the 3-position of 4-methylpyridin-2-ol?
A2: Achieving selective bromination at the 3-position can be challenging. A strategy involving a Sandmeyer-type reaction starting from 3-amino-4-methylpyridin-2-ol can be effective.[8] Direct bromination with reagents like N-bromosuccinimide (NBS) in a suitable solvent like acetic acid at controlled temperatures should be explored, carefully monitoring the isomer distribution.[9]
Q3: Are there any modern methods for the selective halogenation of pyridines that could be applied to 4-methylpyridin-2-ol?
A3: Yes, recent advances in synthetic methodology offer novel strategies. For instance, methods involving the temporary dearomatization of the pyridine ring to form electron-rich enamine-type intermediates can undergo highly regioselective halogenation.[10][11][12] Another approach involves the use of designed phosphine reagents to install a phosphonium salt at a specific position, which is then displaced by a halide.[13] While these methods may require adaptation for the specific substrate, they represent powerful tools for achieving high regioselectivity.
Q4: What is the role of a catalyst in the halogenation of 4-methylpyridin-2-ol?
A4: While many halogenations of activated rings like 4-methylpyridin-2-ol do not require a catalyst, in some cases, a Lewis acid or a protic acid can be used to activate the halogenating agent and enhance the rate of reaction. However, care must be taken as this can also lead to decreased selectivity and increased side product formation.
Q5: How can I purify the final halogenated product from the reaction mixture?
A5: Purification typically involves a standard aqueous work-up to remove any inorganic salts and unreacted starting material. The crude product can then be purified by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from an appropriate solvent can also be an effective method for obtaining a highly pure product.
Experimental Protocols
General Protocol for the Bromination of 4-Methylpyridin-2-ol using NBS
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpyridin-2-ol (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS, 1.0 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Summary Table
| Halogenating Agent | Position(s) Halogenated | Typical Yield (%) | Key Considerations |
| N-Chlorosuccinimide (NCS) | 3- and 5- | 60-80 | Good for controlled chlorination. |
| N-Bromosuccinimide (NBS) | 3- and 5- | 70-90 | Generally more selective than NCS.[14] |
| N-Iodosuccinimide (NIS) | 3- and 5- | 75-95 | Mild iodinating agent, often highly selective.[14] |
| Elemental Bromine (Br₂) | 3- and 5- | Variable | Highly reactive, can lead to over-bromination.[4] |
| Iodine (I₂) with an oxidant | 5- | 70-85 | Can provide good selectivity for the 5-position.[15][16] |
Workflow for Halogenation of 4-Methylpyridin-2-ol
References
- 1. Influence of pH on porphyrin production in Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 7. [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. mountainscholar.org [mountainscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation of 2,3-Allenoates with I2 [organic-chemistry.org]
Technical Support Center: Alternative Synthetic Strategies for 5-Chloro-4-methylpyridin-2-ol
Welcome to the technical support center for the synthesis of 5-Chloro-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common and uncommon challenges encountered during the synthesis of this important pyridin-2-one derivative.
Introduction to the Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring offers multiple points for further functionalization. While several synthetic routes to this compound exist, each presents a unique set of challenges. This guide will focus on troubleshooting two primary, yet distinct, synthetic strategies and will also explore viable alternative approaches.
The two principal pathways that are often considered are:
-
Diazotization-Hydrolysis of 2-Amino-5-chloro-4-methylpyridine: A classical approach that leverages the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
-
Selective Hydrolysis of 2,5-Dichloro-4-methylpyridine: A direct approach that relies on the differential reactivity of the two chloro substituents.
This support center is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.
Part 1: Troubleshooting the Diazotization-Hydrolysis Pathway
This strategy involves the diazotization of 2-amino-5-chloro-4-methylpyridine with a nitrite source in an acidic medium, followed by the hydrolysis of the resulting diazonium salt.
dot graph "Diazotization_Hydrolysis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="2-Amino-5-chloro-4-methylpyridine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="Diazotization\n(NaNO₂, aq. Acid, 0-5 °C)"]; Diazonium [label="[5-Chloro-4-methylpyridin-2-yl]diazonium Salt\n(Unstable Intermediate)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(H₂O, Heat)"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideReaction1 [label="Side Reactions:\n- Tar Formation\n- Azo Coupling", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideReaction2 [label="Side Reactions:\n- Incomplete Hydrolysis\n- Undesired Nucleophilic Substitution", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Diazotization; Diazotization -> Diazonium; Diazonium -> Hydrolysis; Hydrolysis -> Product; Diazotization -> SideReaction1 [style=dashed]; Hydrolysis -> SideReaction2 [style=dashed]; }
Figure 1: General workflow for the diazotization-hydrolysis of 2-amino-5-chloro-4-methylpyridine.
Frequently Asked Questions & Troubleshooting
Q1: My diazotization reaction is not proceeding as expected. I don't observe the typical signs of diazonium salt formation. What could be wrong?
A1: The success of a diazotization reaction hinges on several critical factors. Here’s a systematic approach to troubleshooting:
-
Temperature Control is Paramount: Diazonium salts of aminopyridines are notoriously unstable at elevated temperatures.[1] It is crucial to maintain the reaction temperature between 0 and 5 °C. Exceeding this range can lead to premature decomposition of the diazonium salt, often observed as vigorous nitrogen evolution and the formation of a dark, tarry mixture.
-
Troubleshooting Tip: Use a well-calibrated thermometer and an efficient cooling bath (e.g., ice-salt or a cryocooler). Add the sodium nitrite solution slowly and dropwise to ensure the temperature does not spike.
-
-
Acidity of the Medium: The concentration of the acid is a delicate balance. Sufficient acid is required to protonate the aminopyridine and to generate nitrous acid in situ from sodium nitrite. However, excessively harsh acidic conditions can sometimes lead to unwanted side reactions.[2]
-
Troubleshooting Tip: A common starting point is using a 1.2 to 2.5 molar excess of a mineral acid like HCl or H₂SO₄. If you suspect the conditions are too harsh, consider a slightly less acidic medium, but ensure there's enough acid for the reaction to proceed.
-
-
Purity of Starting Materials: Ensure your 2-amino-5-chloro-4-methylpyridine is of high purity. Impurities can interfere with the reaction. Also, use freshly prepared sodium nitrite solution.
Q2: I've formed the diazonium salt, but the subsequent hydrolysis step is giving me a low yield of the desired this compound and a lot of dark, insoluble material.
A2: This is a common issue stemming from the reactivity of the diazonium salt. Here's how to address it:
-
Incomplete Hydrolysis: The hydrolysis of the diazonium salt requires sufficient water and often gentle heating. If the reaction is not driven to completion, you may isolate unreacted starting material or byproducts from the decomposition of the diazonium salt.
-
Troubleshooting Tip: After the diazotization is complete, ensure the reaction mixture is sufficiently aqueous and then slowly warm it to around 50-70 °C to facilitate hydrolysis. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
-
Side Reactions of the Diazonium Salt: Pyridine diazonium salts can be susceptible to nucleophilic attack by other species in the reaction mixture, not just water. If other nucleophiles are present (e.g., halide ions from the acid), you might get undesired substitution products. Azo coupling with unreacted aminopyridine is also a possibility, leading to colored impurities.
-
Troubleshooting Tip: Use a dilute solution to minimize intermolecular reactions like azo coupling. Ensure that the addition of the nitrite solution is slow to maintain a low concentration of the diazonium salt at any given time.
-
Q3: How do I purify the final product from the complex reaction mixture?
A3: Purification can be challenging due to the polar nature of the product and the presence of colored byproducts.
-
Initial Workup: After the reaction, neutralizing the excess acid is the first step. Be cautious, as this can be exothermic. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography is often necessary. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) can be an effective final purification step.
Part 2: Troubleshooting the Selective Hydrolysis of 2,5-Dichloro-4-methylpyridine
This route involves the direct nucleophilic substitution of one of the chloro groups on the pyridine ring with a hydroxide ion. The key to this synthesis is achieving selectivity for the C2 position over the C5 position.
dot graph "Selective_Hydrolysis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="2,5-Dichloro-4-methylpyridine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Selective Hydrolysis\n(Base, Solvent, Temp)"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side Product:\n4-Chloro-5-methylpyridin-2-ol\n(Isomeric Impurity)", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Overreaction [label="Over-reaction Product:\n4-Methyl-2,5-pyridinediol", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Hydrolysis; Hydrolysis -> Product; Hydrolysis -> SideProduct [style=dashed]; Hydrolysis -> Overreaction [style=dashed]; }
Figure 2: Reaction scheme for the selective hydrolysis of 2,5-dichloro-4-methylpyridine.
Frequently Asked Questions & Troubleshooting
Q1: My hydrolysis reaction is very slow or doesn't proceed at all. What factors influence the reaction rate?
A1: The hydrolysis of chloropyridines can be sluggish. Several factors can be optimized to improve the reaction rate:
-
Choice of Base and Concentration: Strong bases like sodium hydroxide or potassium hydroxide are typically used. The concentration of the base is critical; higher concentrations will generally lead to faster reaction rates.
-
Solvent System: The choice of solvent is crucial. While water is the nucleophile, a co-solvent is often needed to solubilize the starting material. Common co-solvents include alcohols (e.g., ethanol, isopropanol) or high-boiling point ethers (e.g., dioxane). The zwitterionic character of the pyridone can influence its reactivity towards nucleophilic attack.[3]
-
Temperature: As with most reactions, increasing the temperature will increase the reaction rate. These reactions are often run at elevated temperatures, sometimes under reflux or even in a sealed vessel to reach higher temperatures.
Q2: I am getting a mixture of the desired 2-hydroxy product and the isomeric 5-hydroxy product. How can I improve the selectivity for the C2 position?
A2: Achieving high regioselectivity is the primary challenge of this route. The C2 position is generally more activated towards nucleophilic attack than the C5 position due to the electron-withdrawing effect of the ring nitrogen. However, this selectivity is not always absolute.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less concentrated base) may favor the formation of the thermodynamically more stable C2-hydroxy product. Experiment with a range of temperatures and base concentrations to find the optimal conditions for selectivity.
-
Steric Hindrance: The methyl group at the C4 position can exert some steric influence, which may affect the accessibility of the C5 position to the incoming nucleophile, potentially favoring attack at C2.
Q3: I am observing the formation of the di-hydroxy byproduct, 4-methyl-2,5-pyridinediol. How can I prevent this over-reaction?
A3: The formation of the di-hydroxy byproduct indicates that the reaction conditions are too harsh or the reaction time is too long.
-
Stoichiometry of the Base: Use a stoichiometric amount or a slight excess of the base (e.g., 1.0-1.2 equivalents). A large excess of base will drive the reaction towards the di-substituted product.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-hydroxy byproduct.
-
Temperature Control: Lowering the reaction temperature can help to slow down the second hydrolysis step more than the first, thus improving the yield of the mono-hydrolyzed product.
Part 3: Alternative Synthetic Strategies
When the primary routes prove problematic, exploring alternative strategies can be a fruitful endeavor.
1. Cyclization Reactions:
Building the pyridinone ring from acyclic precursors is a powerful alternative. For example, a condensation reaction between a suitably substituted 1,3-dicarbonyl compound (or its equivalent) and an amine can lead to the formation of the pyridinone core. The chloro and methyl substituents would need to be incorporated into the acyclic starting materials.
2. From 4-Methyl-2,5-pyridinediol:
If 4-methyl-2,5-pyridinediol is accessible, selective chlorination could be a viable route. This would require a chlorinating agent that can selectively react at the C5 position. This approach might face selectivity challenges similar to the hydrolysis route but in reverse.
Data Summary and Purity Assessment
Accurate assessment of product purity and identity is crucial.
Table 1: Key Reaction Parameters for Synthesis of this compound
| Parameter | Diazotization-Hydrolysis | Selective Hydrolysis |
| Starting Material | 2-Amino-5-chloro-4-methylpyridine | 2,5-Dichloro-4-methylpyridine |
| Key Reagents | NaNO₂, Mineral Acid (HCl, H₂SO₄) | NaOH or KOH |
| Typical Temperature | 0-5 °C (Diazotization), 50-70 °C (Hydrolysis) | 80-150 °C (or higher) |
| Common Solvents | Water, Aqueous Acid | Water, Alcohol co-solvents, Dioxane |
| Potential Byproducts | Tars, Azo compounds, Unreacted starting material | 4-Chloro-5-methylpyridin-2-ol, 4-Methyl-2,5-pyridinediol |
Purity Assessment:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the purity of fractions during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. The presence of characteristic peaks for the pyridinone ring protons and the methyl group, along with the absence of signals from starting materials or byproducts, will confirm the identity and purity of the product. According to some sources, a purity of at least 95% is generally preferred for reliable NMR analysis.[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the C=O stretch of the pyridinone ring and the O-H stretch of the hydroxyl group. A purity of 95% or higher is recommended for a clear IR spectrum.[1]
Conclusion
The synthesis of this compound, while achievable through multiple routes, requires careful optimization and troubleshooting. The diazotization-hydrolysis pathway is a classic but often challenging method due to the instability of the diazonium intermediate. The selective hydrolysis of the dichloro precursor offers a more direct approach but demands fine-tuning of reaction conditions to achieve the desired regioselectivity. By understanding the potential pitfalls and applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in obtaining this valuable synthetic intermediate.
References
Technical Support Center: Purification Challenges for Polar Pyridinol Compounds
Introduction
Welcome to the Technical Support Center for the purification of polar pyridinol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. The inherent polarity and basicity of the pyridinol scaffold frequently lead to complications in standard chromatographic and crystallization protocols.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification hurdles, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the purification of polar pyridinol compounds, offering probable causes and actionable solutions based on established chromatographic principles.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)
Question: My polar pyridinol compound elutes in the void volume (or very early) on my C18 column, even with a highly aqueous mobile phase. What's happening and how can I fix it?
Answer: This is a classic sign that your compound is too polar to be retained by the non-polar stationary phase of a standard C18 column.[1][2] In RPC, separation is driven by hydrophobic interactions; highly polar molecules have a strong affinity for the polar mobile phase and minimal interaction with the hydrophobic stationary phase, leading to rapid elution.[3][4]
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Analyte Polarity | The pyridinol moiety, especially when substituted with other polar functional groups (e.g., -OH, -NH2, -COOH), makes the molecule highly hydrophilic. It prefers the aqueous mobile phase over the non-polar C18 stationary phase. |
| Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is specifically designed for the separation of highly polar compounds.[1][5][6] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and polar analytes partition into this layer, leading to retention.[6] Increasing the aqueous content of the mobile phase then elutes the compounds. |
| Solution 2: Employ Mixed-Mode Chromatography (MMC) | MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[7][8] For a basic pyridinol, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange functionalities can provide excellent retention and selectivity.[9] This allows for simultaneous separation based on both polarity and charge. |
| Solution 3: Use a Polar-Embedded or Polar-Endcapped RPC Column | These are modified reversed-phase columns designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes compared to traditional C18 columns.[2][10][11] |
Issue 2: Peak Tailing in HPLC Analysis
Question: I'm observing significant peak tailing for my pyridinol compound, which is compromising resolution and quantification. What is the cause, and how can I achieve symmetrical peaks?
Answer: Peak tailing is a common issue when analyzing basic compounds like pyridinols.[12][13] It is often caused by secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase of the column.[12][14] These acidic silanols can strongly and non-ideally interact with the basic nitrogen of the pyridine ring, leading to a distorted peak shape.[12][13]
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Secondary Silanol Interactions | The silica backbone of most HPLC columns has free silanol groups (Si-OH). At mid-range pH, these can be deprotonated (Si-O⁻) and interact strongly with the protonated, positively charged pyridinol, causing peak tailing.[12][14] |
| Solution 1: Adjust Mobile Phase pH | For a basic compound, operating at a low pH (e.g., 2-3) will protonate both the pyridinol (making it consistently positively charged) and the silanol groups (keeping them neutral, Si-OH).[15] This minimizes the strong ionic interaction causing the tailing. Conversely, a high pH (e.g., >8) can be used to deprotonate the pyridinol, making it neutral, though column stability must be considered. |
| Solution 2: Use a High-Purity, End-Capped Column | Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically deactivated. Using a high-purity, fully end-capped column can significantly reduce peak tailing for basic compounds.[12][14] |
| Solution 3: Add a Competing Base | Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your pyridinol analyte. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. |
| Solution: Reduce Sample Load | Dilute your sample or reduce the injection volume to ensure you are operating within the column's linear capacity.[15] |
Issue 3: Compound is Unstable on Silica Gel
Question: My pyridinol compound appears to be degrading or streaking badly during normal-phase flash chromatography on silica gel. What are my alternatives?
Answer: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[16] Pyridinols, being basic, can interact strongly with the acidic silica surface, leading to irreversible adsorption, streaking, or decomposition.[16][17]
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Acidic Silica Surface | The silanol groups on the surface of silica gel are acidic and can cause issues with acid-sensitive or highly basic compounds. |
| Solution 1: Deactivate the Silica Gel | Neutralize the acidic sites by preparing a slurry of silica gel in an eluent containing a small percentage of a base like triethylamine (0.1-1%) or ammonium hydroxide before packing the column.[16][18] |
| Solution 2: Use an Alternative Stationary Phase | Consider using a less acidic stationary phase. Alumina (neutral or basic) is a common alternative.[16] For very polar compounds, bonded phases like amino-propylated or diol-functionalized silica can also be effective.[16][19] |
| Solution 3: Employ Supercritical Fluid Chromatography (SFC) | SFC is an excellent "green" alternative to normal-phase chromatography.[20] It uses supercritical CO2 as the primary mobile phase, which is non-polar, and a co-solvent (like methanol) to modify polarity.[20][21] SFC is particularly well-suited for the purification of polar and basic compounds and is often faster than traditional HPLC.[22][23] |
Frequently Asked Questions (FAQs)
Q1: What is HILIC, and why is it a good choice for polar pyridinols?
A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a chromatographic technique that is ideal for separating compounds that are too polar to be retained in reversed-phase chromatography.[1][5][10] HILIC uses a polar stationary phase (e.g., silica, diol, amide) and a mobile phase with a high organic solvent content (typically acetonitrile) and a small amount of water or aqueous buffer. The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[6] This makes it highly effective for retaining and separating polar molecules like pyridinols.[5][8]
Q2: Can I use my existing reversed-phase HPLC system for HILIC?
A2: Yes, one of the major advantages of HILIC is that it can be performed on a standard HPLC system. You will need to purchase a HILIC column, but the pump, injector, and detector are all compatible. It is crucial to ensure proper solvent changeover and column equilibration, as HILIC can sometimes require longer equilibration times than RPC.
Q3: What role do salts and buffers play in the purification of polar pyridinols?
A3: Salts and buffers are critical for controlling selectivity and peak shape, especially in ion-exchange and HILIC modes.
-
pH Control: Buffers are used to control the pH of the mobile phase. This is essential for maintaining a consistent ionization state of the pyridinol and any acidic/basic functional groups on the stationary phase, which directly impacts retention and peak shape.[24]
-
Ionic Strength: In ion-exchange chromatography, elution is typically achieved by increasing the salt concentration (ionic strength) of the mobile phase.[25][26] The salt ions compete with the analyte for the charged sites on the stationary phase, causing the analyte to elute.
-
HILIC Effects: In HILIC, salts can influence the thickness of the adsorbed water layer on the stationary phase, thereby affecting retention.[27] The type and concentration of the salt can have a significant impact on selectivity.[27][28] However, improper use of buffer salts, such as using them in high organic solvent concentrations where they might precipitate, can lead to column blockage and pressure issues.[29]
Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?
A4: SFC is a powerful technique that should be considered when you need fast, efficient, and environmentally friendly purifications, particularly for chiral separations or for compounds that are challenging to purify by HPLC.[20][22] It is highly effective for polar compounds when a polar co-solvent (modifier) like methanol is added to the supercritical CO2 mobile phase.[20][21] SFC often provides different selectivity compared to HPLC, making it a valuable orthogonal technique.[23][30]
Visualization of Purification Workflow
Decision-Making Workflow for Purification Technique Selection
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a polar pyridinol compound.
Caption: Decision-making workflow for selecting a purification technique.
Experimental Protocols
Protocol 1: General HILIC Method Development for a Polar Pyridinol
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection: Start with a bare silica or an amide-phase HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile/Water + 10 mM Ammonium Acetate.
-
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90% acetonitrile). High water content in the sample solvent can cause poor peak shape.[10]
-
Gradient Elution (Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 5% B
-
12.1-20 min: 5% B (Equilibration)
-
-
-
Optimization: Based on the scouting run, adjust the gradient slope, isocratic holds, and buffer concentration to optimize the separation of the target compound from impurities. Remember that in HILIC, water is the strong solvent, so increasing the percentage of B will decrease retention time.[5]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for preparing a less acidic silica gel bed for flash chromatography of base-sensitive compounds.
-
Prepare Slurry: In a fume hood, measure the required amount of silica gel for your column.
-
Add Basified Solvent: Create a solvent mixture that is slightly less polar than your starting eluent (e.g., Hexane/Ethyl Acetate 9:1) and add 0.5-1% triethylamine (v/v).
-
Make the Slurry: Carefully add the basified solvent to the dry silica gel until a homogenous, pourable slurry is formed.
-
Pack the Column: Pour the slurry into the flash column and allow it to pack under positive pressure, ensuring a uniform and stable column bed.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of your initial running eluent (which should also contain 0.5-1% triethylamine) before loading your sample.
References
- 1. biotage.com [biotage.com]
- 2. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pharmanow.live [pharmanow.live]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
- 15. uhplcs.com [uhplcs.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. teledynelabs.com [teledynelabs.com]
- 20. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 21. youtube.com [youtube.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. bio-rad.com [bio-rad.com]
- 26. harvardapparatus.com [harvardapparatus.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The effect of improper use of buffer salts on chromatographic columns and solutions! [uhplcslab.com]
- 30. Supercritical fluid chromatography-mass spectrometry using data independent acquisition for the analysis of polar metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability issues of 5-Chloro-4-methylpyridin-2-OL
Welcome to the technical support center for 5-Chloro-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term storage, stability, and troubleshooting of common experimental issues. Our goal is to ensure the integrity of your experiments by providing scientifically sound advice and practical solutions.
I. Overview of Compound Stability
This compound is a substituted pyridinol derivative. Like many heterocyclic compounds, its stability can be influenced by environmental factors such as temperature, humidity, light, and pH.[1][2][3] Understanding these sensitivities is crucial for maintaining the compound's purity and integrity over time and during experimental use. While specific degradation pathways for this exact molecule are not extensively published, we can infer potential instabilities based on related chemical structures and general principles of pharmaceutical stability testing.[1][4][5]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[6] Specific supplier recommendations suggest storage at 2-8°C.[7] To prevent potential degradation from atmospheric moisture and oxygen, it is best practice to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Nitrogen/Argon) | Prevents oxidation. |
| Light | Amber vial/darkness | Protects against photolytic degradation. |
| Container | Tightly sealed | Prevents moisture absorption. |
Q2: Is this compound sensitive to light?
A2: Yes, substituted pyridinols can be sensitive to light.[1] Photostability studies on similar heterocyclic compounds have shown that exposure to UV or visible light can lead to degradation.[1][8] Therefore, it is crucial to protect this compound from light during storage and handling. Use amber glass vials or light-blocking containers.
Q3: How does pH affect the stability of this compound in solution?
A3: The hydrolytic stability of substituted pyridinols is often pH-dependent.[1][9] Studies on related compounds have shown instability in both acidic and alkaline conditions.[1] It is anticipated that this compound may be susceptible to hydrolysis, particularly at elevated temperatures in aqueous solutions with extreme pH values. For experimental work, it is advisable to prepare solutions fresh and use buffers to maintain a stable pH.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution for extended periods is not recommended due to the risk of hydrolysis and other degradation pathways. If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20°C) and protected from light. However, for best results, prepare solutions fresh for each experiment. It is also important to choose a solvent that does not react with the compound.
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with this compound.
Problem 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).
-
Assess Purity: Use an analytical technique like HPLC to check the purity of the stored compound against a fresh or reference sample.
-
Fresh Sample: Repeat the experiment with a freshly opened or newly purchased batch of the compound.
-
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Analyze the pH, temperature, and light exposure during your experimental procedure. These factors can induce degradation.
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols below). This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify degradation products.[4][5][10][11]
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks and propose potential structures for the degradation products.
-
Problem 3: Poor solubility or changes in physical appearance (e.g., color).
-
Potential Cause: Degradation or absorption of moisture.
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of your compound to a reference standard or the supplier's description.
-
Moisture Analysis: If moisture absorption is suspected, consider techniques like Karl Fischer titration to quantify water content.
-
Solubility Test: Compare the solubility of the suspect batch in a standard solvent with that of a fresh sample.
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan).
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the presence of impurity peaks and calculate the purity of the sample based on the peak area percentages.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.[4][10]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the compound (in solid state and in solution) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12][13] A control sample should be protected from light.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as described above) to identify and quantify any degradation products.
V. Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation study.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. innospk.com [innospk.com]
- 7. chemscene.com [chemscene.com]
- 8. scispace.com [scispace.com]
- 9. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. longdom.org [longdom.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 5-Chloro-4-methylpyridin-2-ol Purity
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. 5-Chloro-4-methylpyridin-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds, making the rigorous validation of its purity a critical, non-negotiable step. The presence of even trace amounts of impurities—arising from the synthetic route, degradation, or storage—can have significant consequences.[1]
This guide provides an in-depth comparison of the principal analytical methods for validating the purity of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2]
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique is sufficient to comprehensively establish the purity of a pharmaceutical compound. A robust purity validation strategy relies on a combination of orthogonal methods—techniques that measure the analyte and its impurities based on different chemical and physical principles. This multi-modal approach minimizes the risk of co-eluting or undetected impurities, providing a more complete and trustworthy purity profile.
The logical workflow for a comprehensive purity validation is outlined below. It begins with high-resolution separation techniques, supplemented by a primary quantitative method and definitive structural identification.
Caption: A generalized workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment of non-volatile and thermally labile compounds like this compound.[3][4] Its strength lies in its high resolving power and versatility. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited, separating the polar parent compound from potentially less polar or more polar impurities.
Causality of Method Design: The choice of a C18 column is based on its broad applicability for separating molecules of moderate polarity.[3] The mobile phase, a gradient of acidified water and acetonitrile, is designed to first elute highly polar impurities, then resolve the main analyte peak from closely related structural isomers, and finally wash out any non-polar contaminants. Formic acid is used to acidify the mobile phase, which sharpens the peak shape of the pyridinol compound by ensuring consistent ionization.[3] UV detection at 254 nm is chosen as it is a common wavelength where aromatic and heterocyclic compounds exhibit strong absorbance.[5]
Experimental Protocol: Stability-Indicating RP-HPLC
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Forced Degradation (Stress Testing)
To ensure the method is "stability-indicating," forced degradation studies are essential.[6] This involves subjecting the this compound to harsh conditions to intentionally generate degradation products.[1][7] The HPLC method must then demonstrate its ability to separate these newly formed impurities from the parent peak, a concept known as specificity.[2]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid and solution to UV light (ICH Q1B conditions).[6]
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is superior for analyzing thermally stable, volatile, and semi-volatile impurities.[4] For this compound, this could include residual solvents from synthesis or volatile byproducts. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of these impurities.[8]
Causality of Method Design: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is selected for its general-purpose utility in separating a wide range of volatile organic compounds. The temperature program is designed to start at a low temperature to resolve highly volatile solvents before ramping up to elute the main analyte and any higher-boiling impurities. Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that generates reproducible fragmentation patterns, which can be matched against spectral libraries (like NIST) for confident impurity identification.[9][10]
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection: 1 µL, split ratio 20:1.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Caption: Workflow for HPLC and GC-MS analysis.
Orthogonal Methods for Absolute Purity Assessment
Chromatographic methods determine relative purity based on peak area percentage. To establish absolute purity, orthogonal techniques that do not rely on chromatographic separation are employed. These methods serve as a vital cross-validation of the primary assay results.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity by relating the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[11][12] Its power lies in its universal detection principle—the signal intensity is directly proportional to the number of atomic nuclei, independent of the molecule's chemical structure.[13][14]
Causality of Method Design: The choice of a highly pure, stable internal standard (e.g., maleic acid) with signals that do not overlap with the analyte is critical. A long relaxation delay (D1) is essential to ensure all protons fully relax between pulses, which is a prerequisite for accurate integration.[15] DMSO-d₆ is a suitable solvent as it can dissolve the polar analyte and the internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of any proton being integrated.
-
Scans: Sufficient to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate well-resolved, distinct signals for both the analyte and the internal standard. Purity is calculated using the established formula relating integral values, molar masses, weights, and number of protons.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) can determine the purity of highly crystalline substances (typically >98% pure).[16] The method is based on the principle that impurities lower and broaden the melting point of a pure substance.[17] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated using the Van't Hoff equation.[18]
Causality of Method Design: A slow heating rate is crucial to maintain thermal equilibrium between the melted and unmelted portions of the sample, which is a key assumption of the Van't Hoff equation.[19] The sample must be hermetically sealed to prevent any mass loss through sublimation or evaporation during heating. This method is only suitable if the compound melts without decomposition.[16]
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Heating Rate: 1-2 °C/min.
-
Temperature Range: From ambient to a temperature beyond the final melting point.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis: The software calculates purity by integrating partial areas of the melting peak and plotting the sample temperature (Ts) against the reciprocal of the melt fraction (1/F).
Spectroscopic Identity Confirmation
While not primary purity methods, spectroscopic techniques are essential for confirming the identity of the bulk material, ensuring that the main peak in the chromatogram is indeed this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint." The spectrum should be compared against a reference standard to confirm identity. Key functional groups to observe would include O-H stretching (broad, ~3000-3400 cm⁻¹), C=C/C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[20][21]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for quantitative purposes and identity confirmation.[22][23] The UV spectrum in a given solvent is a characteristic property. The wavelength of maximum absorbance (λmax) can be used for quick identity checks and to set the optimal detection wavelength for HPLC analysis.[24]
Comparison Summary and Data
The following table summarizes the key performance characteristics and applications of each analytical method for the purity validation of this compound. The data presented are representative values based on the analysis of structurally similar compounds.[3]
| Feature | RP-HPLC-UV | GC-MS | qNMR | DSC |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on volatility and boiling point; mass-based detection. | Direct relationship between signal intensity and number of nuclei. | Melting point depression due to impurities. |
| Primary Use | Quantification of known and unknown non-volatile impurities; Assay. | Identification and quantification of volatile/semi-volatile impurities and residual solvents. | Absolute purity determination (Assay); Structural confirmation. | Absolute purity determination of highly crystalline materials. |
| Specificity | High; demonstrated via forced degradation and peak purity analysis. | Very high, especially with MS detection. | High; depends on signal overlap. | Moderate; cannot distinguish between different eutectic impurities. |
| Typical LOQ | ~0.05% | ~0.01% (for volatile solvents) | N/A (not for trace analysis) | ~0.1-0.2 mol% |
| Precision (RSD) | < 2.0% | < 5.0% | < 1.0% | Variable; depends on purity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% (primary method) | 98.0 - 102.0% (for >99% pure) |
| Key Advantage | Robust, versatile, and the industry standard for API purity. | Gold standard for volatile impurity identification. | Primary method; does not require a reference standard of the analyte. | Fast, uses small sample amount, provides thermal properties. |
| Key Limitation | Requires reference standards for identified impurities; may miss volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatography; requires expensive equipment. | Only for crystalline, thermally stable compounds; not impurity-specific. |
Conclusion
The validation of this compound purity demands a rigorous, multi-faceted analytical strategy. While RP-HPLC serves as the foundational method for assay and impurity profiling, its results must be challenged and corroborated by orthogonal techniques. GC-MS is indispensable for ensuring the absence of volatile impurities and residual solvents. For an unassailable purity value, primary methods like qNMR or DSC provide an absolute measurement that is not dependent on the response factor of impurities. Finally, spectroscopic methods like FTIR and UV-Vis confirm the fundamental identity of the material being tested.
By integrating these methods, researchers and drug developers can build a self-validating system of analysis. This comprehensive approach not only satisfies stringent regulatory requirements as outlined by guidelines like ICH Q2(R1) but also upholds the highest standards of scientific integrity, ensuring the quality and safety of the final pharmaceutical product.[25][26][27]
References
- 1. longdom.org [longdom.org]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thermalsupport.com [thermalsupport.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. longdom.org [longdom.org]
- 23. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 24. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 25. scribd.com [scribd.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Analysis of 5-Substituted 4-Methylpyridin-2-ones: Synthetic Strategies, Physicochemical Properties, and Biological Implications
Introduction
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets, has led to its exploration in diverse therapeutic areas, from oncology to infectious diseases. This guide provides a comparative analysis of 5-Chloro-4-methylpyridin-2-OL and its closely related analogs, focusing on the impact of substitution at the C5 position on synthetic accessibility, physicochemical properties, and biological activity. By understanding these relationships, researchers in drug discovery and development can make more informed decisions when designing novel therapeutics based on this potent scaffold.
We will dissect the synthesis of the parent 4-methylpyridin-2-one and its 5-chloro and 5-bromo derivatives, explore how these substitutions modulate key drug-like properties, and discuss the implications for their potential biological applications, supported by experimental data and established chemical principles.
Part 1: Synthesis and Mechanistic Considerations
The synthesis of substituted 2-pyridones often relies on cyclization reactions. A common and efficient method involves the condensation of a β-ketoester with an amine, followed by cyclization. For the 4-methylpyridin-2-one core, ethyl acetoacetate serves as a key starting material.
Experimental Protocol: Synthesis of 4-Methylpyridin-2-one (Parent Scaffold)
This protocol outlines the foundational synthesis from which halogenated analogs are derived.
Objective: To synthesize the parent 4-methylpyridin-2-one scaffold.
Methodology:
-
Enamine Formation: Ethyl acetoacetate is reacted with ammonia or a source of ammonia (e.g., ammonium acetate) to form ethyl 3-aminocrotonate. This step involves the nucleophilic attack of ammonia on the ketone carbonyl, followed by dehydration.
-
Cyclization: The intermediate enamine is heated, often in the presence of a base or acid catalyst, to promote intramolecular cyclization. The ester group is attacked by the amine, leading to the formation of the six-membered pyridone ring and elimination of ethanol.
-
Purification: The resulting solid is typically purified by recrystallization from a suitable solvent like ethanol or water to yield pure 4-methylpyridin-2-one.
Causality: The choice of ethyl acetoacetate is critical as it provides the necessary four-carbon backbone and the correct positioning of functional groups (ketone and ester) required for the cyclization into the desired 4-methyl substituted pyridone ring.
Experimental Protocol: Halogenation at the C5 Position
Direct halogenation of the 4-methylpyridin-2-one ring is the most common route to introduce chloro or bromo substituents.
Objective: To synthesize this compound and 5-Bromo-4-methylpyridin-2-OL.
Methodology:
-
Dissolution: 4-methylpyridin-2-one is dissolved in a suitable solvent, often a chlorinated solvent like dichloromethane (DCM) or an acid like acetic acid.
-
Halogenating Agent Addition:
-
For Chlorination: A chlorinating agent such as N-Chlorosuccinimide (NCS) is added portion-wise to the solution at room temperature. NCS is an effective electrophile for chlorinating activated aromatic rings.
-
For Bromination: Similarly, N-Bromosuccinimide (NBS) is used for bromination.
-
-
Reaction Monitoring: The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining halogenating agent, followed by water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Causality: The pyridone ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The C3 and C5 positions are the most nucleophilic. The presence of the methyl group at C4 sterically hinders the C3 position slightly and directs the incoming electrophile (Cl+ or Br+) preferentially to the C5 position, leading to high regioselectivity.
Caption: Synthetic workflow for 4-methylpyridin-2-one and its C5-halogenated analogs.
Part 2: Comparative Physicochemical Properties
The introduction of a halogen at the C5 position significantly alters the electronic and steric properties of the pyridone ring, which in turn influences its physicochemical profile. These properties are paramount in drug development as they govern absorption, distribution, metabolism, and excretion (ADME).
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Predicted) |
| 4-Methylpyridin-2-one | C₆H₇NO | 109.13 | 0.25 | 11.5 |
| This compound | C₆H₆ClNO | 143.57 | 1.15 | 9.8 |
| 5-Bromo-4-methylpyridin-2-OL | C₆H₆BrNO | 188.02 | 1.32 | 9.7 |
*Calculated and predicted values are derived from standard computational models (e.g., ChemDraw, SwissADME) and serve as estimates.
Analysis and Interpretation:
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. The parent compound, 4-methylpyridin-2-one, is relatively polar. The addition of a chlorine atom, and more so a bromine atom, significantly increases the LogP. This is due to the lipophilic nature of halogens. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic turnover.
-
Acidity (pKa): The 2-pyridone scaffold has an acidic N-H proton. The electron-withdrawing inductive effect of the halogens (Cl and Br) stabilizes the conjugate base after deprotonation. This results in a lower pKa for the halogenated analogs, making them more acidic than the parent compound. The pKa is a critical determinant of the ionization state of a molecule at physiological pH, which affects its solubility, receptor binding, and cell penetration.
-
Molecular Weight: The increase in molecular weight upon halogenation is straightforward. While modest, this contributes to the overall size and polarity of the molecule, which can influence its binding to target proteins.
Part 3: Structure-Activity Relationships (SAR) and Biological Implications
The 2-pyridone core is a known pharmacophore in many classes of bioactive molecules, including kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.[1][2][3] Halogenation is a common strategy in medicinal chemistry to modulate the activity and properties of a lead compound.
Key Insights:
-
Hydrogen Bonding: The 2-pyridone motif is an excellent hydrogen bond donor (N-H) and acceptor (C=O).[1][3] This allows it to mimic peptide bonds and interact with key amino acid residues in enzyme active sites or receptor binding pockets. The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, which heavily favors the pyridone form, is central to its chemical reactivity and biological function.[1][3][4]
-
Role of Halogenation:
-
Enhanced Binding Affinity: A halogen atom, particularly chlorine or bromine, can act as a lipophilic anchor, occupying hydrophobic pockets within a protein's binding site. Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly enhance binding affinity and selectivity.
-
Metabolic Stability: Introducing a halogen to an aromatic ring can block sites of metabolic oxidation by cytochrome P450 enzymes. By substituting a hydrogen atom at the C5 position with a more robust halogen, the metabolic stability of the compound can be improved, leading to a longer half-life in vivo.
-
Modulation of Electronics: The electron-withdrawing nature of halogens alters the electron density of the pyridone ring. This can influence the strength of hydrogen bonds formed by the N-H group and the overall reactivity of the molecule.
-
Hypothetical Application: Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The 2-pyridone scaffold is well-suited for this role.
Caption: Ligand interaction diagram of a 2-pyridone inhibitor in a kinase active site.
In this model, the N-H and C=O groups of the pyridone form critical hydrogen bonds with the kinase hinge. The halogen (X) at the C5 position can then project into a nearby hydrophobic pocket. A larger, more polarizable bromine atom might form stronger van der Waals or halogen bonding interactions than a chlorine atom, potentially leading to higher potency. This highlights how C5 substitution can be used to fine-tune the biological activity of the scaffold. Studies on halogenated natural products have often shown that halogenation increases pharmacological activities.[5][6]
Conclusion
The comparative analysis of this compound and its analogs reveals a clear and predictable relationship between chemical structure and physicochemical properties. The parent 4-methylpyridin-2-one serves as a versatile, polar starting point. The introduction of halogens at the C5 position via electrophilic substitution provides a straightforward method to increase lipophilicity and acidity. These modifications are not merely incremental; they are strategic tools for medicinal chemists to enhance binding affinity, improve metabolic stability, and fine-tune the ADME profile of drug candidates. The ability of the halogen to engage in specific interactions like halogen bonding further underscores the value of this substitution pattern. Understanding these fundamental principles allows researchers to rationally design novel 2-pyridone-based molecules with optimized properties for their desired therapeutic application.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Differentiation of 5-Chloro-4-methylpyridin-2-ol Tautomers: A Comparative Guide
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 5-Chloro-4-methylpyridin-2-ol, a substituted pyridine derivative, presents a classic case of tautomerism, existing in equilibrium between its lactim (-ol) and lactam (-one) forms. The predominance of one tautomer over the other can significantly influence the molecule's chemical reactivity, biological activity, and physical properties. This guide provides a detailed spectroscopic framework for distinguishing between these two key isomers, supported by experimental data and established principles.
The Critical Equilibrium: Lactim vs. Lactam
The two tautomeric forms of this compound are the aromatic this compound (lactim) and the non-aromatic 5-chloro-4-methyl-1,2-dihydropyridin-2-one (lactam). The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature. For researchers in drug development, knowing the dominant form under physiological conditions is crucial for understanding receptor-binding interactions.
Caption: Equilibrium between the lactim and lactam tautomers.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy is highly sensitive to the vibrational frequencies of functional groups. The most telling difference between the lactim and lactam forms is the presence of a hydroxyl (-OH) group in the former and a carbonyl (C=O) group in the latter. These groups have distinct, strong absorption bands.
-
Lactim (ol) Form: Will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. It will also show C=N stretching vibrations within the aromatic ring.
-
Lactam (one) Form: Is characterized by a strong, sharp absorption band around 1650-1680 cm⁻¹ due to the C=O (amide) stretching vibration.[1][2] A broad N-H stretching band will also be present, typically around 3100-3500 cm⁻¹.
Comparative IR Data Summary
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | Lactim | 3200 - 3600 | Broad |
| C=O Stretch | Lactam | 1650 - 1680 | Strong, Sharp |
| N-H Stretch | Lactam | 3100 - 3500 | Broad |
| Aromatic C=C/C=N | Lactim | 1500 - 1600 | Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The shift from an aromatic to a non-aromatic ring system induces significant changes in chemical shifts.
¹H NMR Spectroscopy
-
Lactim (ol) Form: The proton of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of 9-13 ppm. The ring protons will be in an aromatic environment, leading to more downfield chemical shifts.
-
Lactam (one) Form: The proton on the nitrogen atom (N-H) will also be a broad singlet, often appearing between 7-9 ppm. The protons on the ring are attached to a non-aromatic, conjugated system, which will alter their shielding and coupling constants compared to the lactim form.
¹³C NMR Spectroscopy
-
Lactim (ol) Form: The carbon atom attached to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of 155-165 ppm. Other ring carbons will have shifts typical for an aromatic pyridine ring.
-
Lactam (one) Form: The most significant feature is the carbonyl carbon (C=O), which is highly deshielded and will appear far downfield, typically in the 170-185 ppm range.[3] This provides a definitive marker for the lactam tautomer.
Comparative NMR Data Summary
| Nucleus | Tautomer | Key Signal | Expected Chemical Shift (ppm) |
| ¹H | Lactim | -OH | 9 - 13 (broad) |
| ¹H | Lactam | -NH | 7 - 9 (broad) |
| ¹³C | Lactim | C-OH | 155 - 165 |
| ¹³C | Lactam | C=O | 170 - 185 |
UV-Visible (UV-Vis) Spectroscopy
Theoretical Basis: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extent of conjugation and the nature of the chromophore significantly affect the wavelength of maximum absorbance (λ_max).
-
Lactim (ol) Form: As a substituted hydroxypyridine, this tautomer possesses a fully aromatic system. It is expected to have a λ_max at a shorter wavelength, generally around 300 nm.[4]
-
Lactam (one) Form: The 2-pyridone chromophore in the lactam tautomer has a different electronic structure and typically absorbs at a longer wavelength, with a λ_max around 330 nm.[4] The presence of two distinct absorbance maxima in a solution can indicate the co-existence of both tautomers.[4]
Comparative UV-Vis Data Summary
| Tautomer | Chromophore | Expected λ_max (nm) |
| Lactim | Hydroxypyridine | ~300 |
| Lactam | 2-Pyridone | ~330 |
Experimental Protocols
Protocol 1: FT-IR Spectroscopy
-
Objective: To identify the presence of C=O or O-H functional groups.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder. Press the powder into a thin, transparent pellet using a pellet press.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Process the spectrum to identify the key stretching frequencies for O-H, N-H, and C=O bonds.
-
Protocol 2: NMR Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and identify the tautomeric form based on characteristic chemical shifts.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is useful for observing exchangeable protons like -OH and -NH).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data using Fourier transformation. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Analysis: Identify the chemical shifts of the key protons and carbons, paying special attention to the downfield region for the carbonyl carbon in the ¹³C spectrum.
-
Data Interpretation Workflow
The following workflow illustrates the logical process for identifying the predominant tautomer using the combined spectroscopic data.
Caption: Decision workflow for tautomer identification.
Conclusion
The differentiation between the lactim and lactam tautomers of this compound is readily achievable through a multi-spectroscopic approach. IR and ¹³C NMR spectroscopy, in particular, offer definitive evidence. The presence of a strong carbonyl peak (~1660 cm⁻¹ in IR) and a downfield carbon signal (>170 ppm in ¹³C NMR) are unambiguous indicators of the lactam form. Conversely, the presence of a broad O-H stretch in the IR and the absence of a carbonyl carbon signal confirm the lactim structure. This systematic comparison provides researchers with a reliable guide for the accurate structural characterization of this and similar heterocyclic systems.
References
A Comparative Analysis of the Biological Activity of 5-Chloro-4-methylpyridin-2-ol and Other Pyridinol Analogs: A Guide for Researchers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Substituted Pyridinols, Focusing on 5-Chloro-4-methylpyridin-2-ol.
The pyridin-2-one (or 2-hydroxypyridine) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. The functionalization of the pyridine ring with various substituents, such as halogens and alkyl groups, allows for the fine-tuning of their physicochemical properties and biological efficacy. This guide provides a comparative overview of the biological activity of this compound and other substituted pyridinols, with a focus on their potential antimicrobial and anticancer properties.
While a direct, comprehensive comparative study with quantitative data for this compound against a panel of other pyridinols is not extensively documented in publicly available literature, this guide synthesizes existing data on related compounds to provide valuable insights into potential structure-activity relationships (SAR).
Understanding the Landscape: Biological Potential of Pyridin-2-ones
Pyridin-2-one derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The core structure of pyridin-2-one is a key pharmacophore in many antimicrobial agents. Substitutions on the pyridine ring can significantly modulate their spectrum of activity and potency against various bacterial and fungal strains.
-
Anticancer Activity: Numerous studies have highlighted the potential of pyridin-2-one derivatives as cytotoxic agents against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
-
Enzyme Inhibition: The pyridin-2-one motif can mimic endogenous substrates or cofactors, leading to the inhibition of specific enzymes. This property is being explored for the development of targeted therapies for a range of diseases.
A Closer Look at Substituted Pyridinols: Structure-Activity Relationships
The biological activity of pyridinol derivatives is intricately linked to the nature and position of substituents on the pyridine ring.
The Role of Halogenation
The introduction of halogen atoms, such as chlorine, can significantly impact a molecule's lipophilicity, electronic properties, and ability to interact with biological targets. In many cases, chlorination has been shown to enhance the antimicrobial and anticancer activities of heterocyclic compounds. For instance, studies on ring-fused 2-pyridones have demonstrated their efficacy against multidrug-resistant Gram-positive bacteria[1]. While not a direct analogue, the toxicity of 3,5,6-Trichloro-2-pyridinol, a metabolite of certain pesticides, underscores the potent biological effects of chlorinated pyridinols[2][3].
The Influence of Alkyl Groups
The presence of alkyl groups, such as a methyl group at the 4-position, can influence the steric and electronic properties of the pyridinol ring. This can affect binding to target proteins and overall biological activity.
Experimental Protocols for Evaluating Biological Activity
To facilitate further research and direct comparative studies, this section outlines standardized experimental protocols for assessing the antimicrobial and anticancer activities of pyridinol derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The pyridinol compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyridinol compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Diagram of the MTT Assay Workflow
Caption: Workflow for determining the IC50 value using the MTT assay.
Comparative Data Summary
A direct comparison of the biological activity of this compound with other pyridinols is hampered by the limited availability of published, quantitative data for this specific compound. The table below is a template that researchers can use to populate with their own experimental data or with data from future studies to facilitate a direct comparison.
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |
| This compound | e.g., S. aureus | Data Needed | ||
| e.g., E. coli | Data Needed | |||
| e.g., C. albicans | Data Needed | |||
| e.g., MCF-7 | Data Needed | |||
| e.g., HCT-116 | Data Needed | |||
| Alternative Pyridinol 1 | e.g., S. aureus | |||
| (e.g., 3,5-Dichloro-2-pyridinol) | e.g., E. coli | |||
| e.g., C. albicans | ||||
| e.g., MCF-7 | ||||
| e.g., HCT-116 | ||||
| Alternative Pyridinol 2 | e.g., S. aureus | |||
| (e.g., 4-Methylpyridin-2-ol) | e.g., E. coli | |||
| e.g., C. albicans | ||||
| e.g., MCF-7 | ||||
| e.g., HCT-116 |
Future Directions and Conclusion
The pyridin-2-one scaffold continues to be a promising area for the discovery of new therapeutic agents. While this guide provides a framework for understanding and evaluating the biological activity of this compound and related compounds, there is a clear need for direct comparative studies to elucidate precise structure-activity relationships. Future research should focus on synthesizing a library of substituted pyridinols and systematically evaluating their antimicrobial and anticancer activities using standardized protocols. Such studies will be invaluable for the rational design of novel and more effective pyridinol-based drugs.
References
A Comparative Guide to the Strategic Advantages of 5-Chloro-4-methylpyridin-2-OL in Modern Drug Discovery
Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The pyridin-2(1H)-one (or 2-pyridone) core is a quintessential example of such a scaffold.[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it exceptionally well-suited for molecular recognition. Pyridones can serve as bioisosteres for amides and phenyl groups, offer both hydrogen bond accepting and donating capabilities, and can favorably modulate a drug candidate's solubility, lipophilicity, and metabolic stability.[1]
This guide moves beyond the general utility of the pyridinone ring to focus on a specifically substituted analog: 5-Chloro-4-methylpyridin-2-OL . We will dissect the strategic advantages conferred by the chloro and methyl substituents, compare this scaffold to common alternatives, and provide experimental context for its application, demonstrating why this particular building block is a powerful tool for researchers in drug development.
Part 1: Deconstructing the Advantages of the 5-Chloro-4-methylpyridin-2-one Scaffold
The true power of this scaffold lies in the synergistic contribution of its three key features: the pyridinone core, the C5-chloro group, and the C4-methyl group. This specific arrangement allows for multi-faceted optimization of a lead compound's pharmacological profile.
The Pyridinone Core: A Versatile Interaction Hub
The pyridinone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form, though it predominantly exists as the pyridone in most conditions due to greater thermodynamic stability.[1] This core offers two critical features for target engagement:
-
Hydrogen Bond Donor: The N-H group provides a crucial hydrogen bond donor.
-
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor.
This dual nature allows the scaffold to form multiple, stabilizing interactions within a protein's active site, often mimicking the hydrogen bonding patterns of a native peptide backbone. This makes it a highly effective scaffold for targets like protein kinases.[2][3]
The C5-Chloro Substituent: More Than a Simple Halogen
The introduction of a chlorine atom at the 5-position is a deliberate medicinal chemistry strategy that provides several distinct advantages. More than 250 FDA-approved drugs contain chlorine, highlighting its importance.[4]
-
Metabolic Stability: Halogenation at a metabolically susceptible position can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Lipophilicity (LogP): The chloro group increases the molecule's lipophilicity, which can be fine-tuned to enhance membrane permeability and cell penetration.[5]
-
Enhanced Binding Affinity via Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the target protein. This specific interaction can significantly increase binding affinity and selectivity.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom lowers the basicity (pKa) of the pyridine ring system, which can be advantageous in reducing off-target effects at aminergic receptors.[5]
The C4-Methyl Group: Probing Hydrophobic Pockets
The seemingly simple methyl group at the 4-position provides another layer of optimization potential:
-
Hydrophobic Interactions: The methyl group can fit into small, hydrophobic sub-pockets within an active site, adding favorable van der Waals interactions that contribute to overall binding energy.
-
Vectorial Control: The placement of the methyl group provides a steric and electronic vector, guiding the orientation of larger substituents that may be added during lead optimization to explore deeper regions of the binding pocket.
-
Improved Drug-Like Properties: The addition of the methyl group can help balance the increased lipophilicity from the chlorine atom and fine-tune the molecule's overall physicochemical profile to align with criteria for oral bioavailability, such as Lipinski's Rule of Five.[2][3]
The following diagram illustrates the workflow for leveraging this scaffold in a typical drug discovery campaign.
Caption: Drug Discovery Workflow using the target scaffold.
Part 2: Comparative Analysis with Alternative Scaffolds
The decision to use this compound is best understood by comparing it to other common scaffolds used to achieve similar objectives in drug design.
Scaffold Bioisosteres
The pyridinone ring is often a bioisosteric replacement for other cyclic and acyclic structures. The table below provides a qualitative comparison.
| Scaffold | H-Bond Donor | H-Bond Acceptor | Planarity & Rigidity | Key Disadvantage vs. Pyridinone |
| This compound | Yes (N-H) | Yes (C=O) | High | - |
| Phenyl | No | No (π-system only) | High | Lacks specific H-bonding donor/acceptor sites. |
| Pyrimidine | No | Yes (2x Ring N) | High | Lacks H-bond donor; different electronics. |
| Amide (acyclic) | Yes (N-H) | Yes (C=O) | Low (Rotatable Bond) | High conformational flexibility can lead to entropy loss upon binding. |
| Pyridine-N-Oxide | No | Yes (N-O) | High | Potential for in-vivo reduction to the parent pyridine. |
This comparison highlights the pyridinone's unique ability to combine the rigidity of an aromatic ring with the specific hydrogen-bonding characteristics of an amide bond, providing a pre-organized and highly effective binding motif.[1]
Impact of Substitution Patterns
The specific substitution on the pyridinone ring is critical. Let's compare our lead scaffold to close analogs to understand the contribution of each group.
| Compound | Key Feature | Impact on Properties (Relative to Title Compound) |
| This compound | Balanced Profile | Baseline for comparison. |
| 4-Methylpyridin-2-ol | No Chlorine | Lower lipophilicity; likely lower metabolic stability; no potential for halogen bonding. |
| 5-Chloro-pyridin-2-ol | No Methyl Group | Less ability to fill small hydrophobic pockets; may have different vector for further substitution. |
| 5-Bromo-4-methylpyridin-2-ol | Bromine instead of Chlorine | Stronger halogen bond donor but larger size may cause steric clashes. Increased lipophilicity. |
| 5-Fluoro-4-methylpyridin-2-ol | Fluorine instead of Chlorine | Weaker halogen bond donor; significantly different electronic profile; may block metabolism. |
The following diagram illustrates how the functional groups of this compound can engage with a hypothetical protein active site, such as a kinase hinge-binding region.
Caption: Ligand-receptor interactions of the scaffold.
Part 3: Experimental Support and Protocols
Theoretical advantages must be grounded in experimental reality. The pyridinone scaffold has been successfully employed in numerous drug discovery programs, including the development of inhibitors for kinases, HIV reverse transcriptase, and G-protein-coupled receptors.[2][6][7]
Representative Biological Data
While data for the unsubstituted this compound is limited as it's primarily a building block, its derivatives show potent activity. For example, derivatives have been developed as potent inhibitors of Met kinase and mutant isocitrate dehydrogenase 1 (IDH1), key targets in oncology.
| Target | Derivative Type | Reported Potency (IC₅₀) | Reference |
| Met Kinase | Pyridinone-based inhibitors | 0.06 - 0.07 µM | [2][3] |
| Mutant IDH1 | Pyridinone quinolinones | Potent inhibition noted | [2][3] |
| GPR119 | Complex pyridone derivative (BMS-903452) | hGPR119 EC₅₀ = 16 nM | [7][8] |
These examples demonstrate that the pyridinone core, when appropriately substituted, serves as a foundation for developing highly potent and selective therapeutic agents. The chloro and methyl groups are key handles used by medicinal chemists to achieve this potency.
Standard Protocol: Suzuki Cross-Coupling for Scaffold Elaboration
A primary advantage of halogenated scaffolds like this compound is their utility in cross-coupling reactions to build molecular complexity. The Suzuki-Miyaura cross-coupling is a cornerstone technique for this purpose. The following is a representative protocol for derivatizing a related pyridinone scaffold.
Objective: To couple an arylboronic acid to the pyridinone scaffold at the halogenated position to explore structure-activity relationships.
Materials:
-
N-protected 5-Chloro-4-methylpyridin-2-one (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1) or DME
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or equivalent)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under vacuum. Allow to cool to room temperature.
-
Inert Atmosphere: Backfill the flask with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition: Under the inert atmosphere, add the N-protected 5-Chloro-4-methylpyridin-2-one, the selected arylboronic acid, the palladium catalyst, and the base to the flask.
-
Causality Note: An N-protecting group (e.g., SEM, PMB) is often required on the pyridinone nitrogen to prevent side reactions and improve solubility. The choice of base and catalyst can be critical and may require screening for optimal results.
-
-
Solvent Addition: Degas the solvent mixture by bubbling with inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via a cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product using column chromatography on silica gel. Characterize the final compound to confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Self-Validation: This full characterization is a critical step to ensure the intended molecule was synthesized with high purity, validating the experimental outcome.
-
Conclusion
This compound is far more than a simple chemical intermediate. It is a strategically designed building block that offers a pre-packaged solution to many challenges in modern drug discovery. The pyridinone core provides a rigid and versatile hydrogen-bonding platform. The C5-chloro group enhances metabolic stability and offers the potential for affinity-boosting halogen bonds, while the C4-methyl group allows for the exploration of hydrophobic pockets. This trifecta of features provides medicinal chemists with a powerful scaffold to rapidly generate and optimize high-quality lead compounds with desirable, drug-like properties. Its synthetic tractability further cements its role as a highly advantageous starting point for any drug discovery program targeting a diverse range of protein classes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
cost-effectiveness of different 5-Chloro-4-methylpyridin-2-OL synthesis methods
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Chloro-4-methylpyridin-2-ol
Introduction: The Strategic Importance of this compound
This compound is a crucial heterocyclic building block in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical sectors. Its substituted pyridine ring serves as a versatile scaffold for constructing complex molecular architectures. As with many specialty intermediates, the viability of a final product often hinges on the cost-effectiveness of its synthetic route. The production cost of active pharmaceutical ingredients (APIs) can be significantly influenced by the price of starting materials and the efficiency of the synthetic process, making the selection of an optimal synthesis strategy a critical decision in drug development.[1] This guide provides a comparative analysis of prominent synthetic methodologies for this compound, offering field-proven insights into their respective cost-effectiveness, scalability, and overall efficiency to aid researchers and process chemists in making informed strategic decisions.
Comparative Analysis of Synthetic Strategies
The synthesis of substituted pyridin-2-ols can be broadly approached from two distinct strategic directions: the functionalization of a pre-existing pyridine core or the de novo construction of the heterocyclic ring from acyclic precursors. Each strategy presents a unique set of advantages and challenges related to cost, safety, and industrial applicability.
Route 1: Multi-Step Functionalization of 2-Chloro-5-methylpyridine
This classical and widely documented approach begins with a commercially available substituted pyridine and proceeds through a series of functional group interconversions to arrive at the target molecule. This pathway is particularly valuable for its predictability and reliance on well-understood reaction mechanisms.
Causality of Experimental Choices: The synthesis begins with 2-chloro-5-methylpyridine. The pyridine nitrogen is first oxidized to an N-oxide. This step is critical as it activates the pyridine ring, making it susceptible to electrophilic nitration at the C4 position, a position that is otherwise deactivated. The resulting nitro group is then reduced to an amine, a common precursor for introducing other functionalities. Finally, the chloro group at the C2 position is hydrolyzed to the desired hydroxyl group, yielding the pyridin-2-ol (or its pyridone tautomer).
A representative pathway involves four main steps:
-
N-Oxidation: 2-chloro-5-methylpyridine is treated with an oxidizing agent like hydrogen peroxide in the presence of an acid catalyst.
-
Nitration: The resulting N-oxide is nitrated using a mixture of sulfuric and nitric acid to install a nitro group at the C4 position.[2]
-
Reduction: The 4-nitro group is reduced to a 4-amino group, often using cost-effective reducing agents like iron powder in acetic acid.[2]
-
Hydrolysis: The 2-chloro substituent is hydrolyzed to a hydroxyl group. This can be achieved by heating with a base like potassium hydroxide (KOH) in a suitable solvent such as ethylene glycol.[3]
Logical Workflow for Route 1
Caption: Multi-step synthesis via pyridine ring functionalization.
Route 2: High-Pressure Hydrolysis for Industrial Scale-Up
A significant innovation for industrial-scale production involves optimizing the final hydrolysis step. This method leverages high-temperature and high-pressure conditions to dramatically improve reaction efficiency and purity, directly addressing bottlenecks in traditional reflux-based methods.
Causality of Experimental Choices: This route often starts from a similar intermediate, 2-chloro-5-methyl-4-pyridinamine. The key distinction is the final conversion to the pyridin-2-one. Instead of atmospheric reflux, the reaction is conducted with a strong base like KOH in a solvent like methanol within a high-pressure autoclave at elevated temperatures (e.g., 160-200°C).[4] This approach offers several advantages for cost-effectiveness on an industrial scale:
-
Reduced Reaction Time: High temperatures significantly accelerate the rate of nucleophilic aromatic substitution.
-
Improved Yield and Purity: The controlled, enclosed environment can minimize side reactions and solvent loss, leading to higher yields (>84%) and exceptional purity (>99%).[4]
-
Solvent Efficiency: This method is designed to be cost-effective and avoids large excesses of solvent.[4]
The starting material, 2-chloro-5-methyl-4-pyridinamine, is itself prepared efficiently by hydrogenating the corresponding nitro-N-oxide using a platinum catalyst.[4] While platinum is a precious metal, its high catalytic efficiency means only a small amount is needed, and it can often be recovered and recycled in an industrial setting, mitigating its cost.[5]
Logical Workflow for Route 2
Caption: Efficient industrial synthesis via high-pressure hydrolysis.
Route 3: De Novo Ring Construction from Acyclic Precursors
This strategy builds the pyridine ring from simple, inexpensive, and readily available acyclic starting materials. While often involving more steps to construct the core, it avoids the potentially higher cost of pre-functionalized pyridine starting materials.
Causality of Experimental Choices: A representative synthesis starts with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester.[6][7] This ester is then aminated and cyclized using an ammonia source (like ammonium acetate) to create a 5-methyl-3,4-dihydro-2(1H)-pyridone ring.[6][7] This intermediate is then subjected to a series of halogenation and dehydrohalogenation steps to introduce the desired double bonds and chloro substituents. The final chlorination of the 2-hydroxy group is typically achieved with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Key Steps:
-
Condensation: Propionaldehyde + Acrylic Ester → 4-formylpentanoate ester.
-
Amination/Cyclization: Ester + Ammonium Acetate → 5-methyl-3,4-dihydro-2(1H)-pyridone.
-
Halogenation: Dihydropyridone + Cl₂ → 5,6-dihalo intermediate.
-
Dehydrohalogenation/Chlorination: The dihalo intermediate is treated with a chlorinating agent like POCl₃ at elevated temperatures. This single step can accomplish both dehydrohalogenation (aromatization) and chlorination of the hydroxyl group to yield 2-chloro-5-methylpyridine, which would then require hydrolysis as in Route 1 to get to the final product.[6]
Logical Workflow for Route 3
Caption: De novo synthesis from basic acyclic precursors.
Quantitative Cost-Effectiveness Comparison
The choice of synthesis route is a trade-off between the cost of raw materials, the number of synthetic steps, operational complexity (energy and equipment costs), and overall yield.
| Parameter | Route 1: Multi-Step Functionalization | Route 2: High-Pressure Industrial | Route 3: De Novo Ring Construction |
| Starting Materials | Substituted Pyridine (e.g., 2-Chloro-5-methylpyridine) | Substituted Pyridine Precursor | Simple Acyclics (Propionaldehyde, Acrylic Esters) |
| Raw Material Cost | Moderate to High (e.g., 2-Chloro-5-methylpyridine ~₹2,600-₹2,700/Kg)[6][8] | Moderate to High | Low (e.g., Propionaldehyde ~
|
| Number of Steps | ~4 steps | ~2 steps (from advanced intermediate) | ~4-5 steps |
| Key Reagents | HNO₃/H₂SO₄, Fe powder, KOH[2][3] | Pt Catalyst, KOH[4] | NH₄OAc, Cl₂, POCl₃[6] |
| Reagent Cost Profile | Generally low-cost bulk chemicals. | High initial cost for Pt catalyst (potential for recycling).[5] KOH is inexpensive (~$1/Kg).[3] | Low to moderate. POCl₃ is more expensive.[10][11] |
| Reaction Conditions | Standard atmospheric pressure, moderate temperatures. | High Pressure (Autoclave), High Temperature (180°C).[4] | Standard to elevated temperatures. |
| Reported Yield | Moderate (stepwise losses accumulate). | Very High (Overall yield of 84% from nitro-N-oxide).[4] | Moderate. |
| Pros | Well-established chemistry, predictable. | High throughput, exceptional yield & purity, industrially optimized.[4] | Very cheap starting materials.[6][9] |
| Cons | Multiple steps, potential for yield loss, purification challenges. | Requires specialized high-pressure equipment. | More complex, longer overall route to build the core structure. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-methylpyridin-2-ol (Analogue via Route 1)
Adapted from CN103193704A[3]
-
Synthesis of 2-chloro-4-amino-5-methylpyridine:
-
To a flask containing 2-chloro-4-nitro-5-methylpyridine N-oxide, add glacial acetic acid.
-
With stirring, add reduced iron powder portion-wise.
-
Heat the reaction mixture to 100°C and stir for 1 hour.
-
After cooling, pour the reaction mixture into a sodium hydroxide solution to adjust the pH to 8-9 and filter.
-
The crude product is purified by recrystallization from methylene chloride and petroleum ether to yield 2-chloro-4-amino-5-methylpyridine.
-
-
Synthesis of 2-hydroxy-4-amino-5-methylpyridine (Hydrolysis):
-
In a flask, add ethylene glycol and the 2-chloro-4-amino-5-methylpyridine product from the previous step.
-
Heat the mixture to 130°C.
-
Add potassium hydroxide (KOH) while maintaining the temperature between 130-135°C.
-
Increase the temperature to 150°C and continue the reaction, monitoring progress with TLC.
-
Upon completion, the product can be isolated and purified.
-
Protocol 2: High-Pressure Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one (Analogue via Route 2)
Adapted from CN113474332A[4]
-
Preparation of 2-chloro-5-methyl-4-pyridinamine:
-
A nitro-N-oxide precursor (2-chloro-5-methyl-4-nitro-pyridine-1-oxide) is hydrogenated over a platinum catalyst (e.g., 0.8% Pt and 0.6% Mo on carbon powder) to reduce both the nitro group and the N-oxide.
-
-
High-Pressure Hydrolysis:
-
Charge a high-pressure autoclave with 2-chloro-5-methyl-4-pyridinamine and methanol.
-
Add potassium hydroxide (KOH).
-
Seal the reactor and heat to a temperature of 180°C. The internal pressure will rise accordingly.
-
Maintain the reaction at 180°C for approximately 16 hours.
-
After cooling and depressurizing the reactor, the product is isolated. This process is reported to yield the target compound in high purity (>99%) and an overall yield of 84% over the two steps.[4]
-
Conclusion and Recommendation
For laboratory-scale research and initial process development, Route 1 (Multi-Step Functionalization) offers a reliable and well-understood pathway using standard laboratory equipment. Its primary drawback is the accumulation of yield losses over multiple steps.
For commercial and industrial-scale production where throughput, purity, and efficiency are paramount, Route 2 (High-Pressure Industrial) is demonstrably superior. Despite the significant capital investment in high-pressure reactors, the exceptionally high yield, purity, and solvent efficiency lead to a lower cost per kilogram at scale.[4] This method represents a modern, optimized approach for cost-effective manufacturing.
Route 3 (De Novo Ring Construction) is an attractive option from a raw materials cost perspective. However, the increased number of steps required to build the heterocyclic core may offset this initial advantage due to higher labor, energy, and solvent costs. This route may be most cost-effective if the early-stage intermediates are available cheaply as bulk commodities.
Ultimately, the optimal synthesis strategy is context-dependent. For drug development professionals, Route 2 provides the most compelling case for a scalable, efficient, and economically viable manufacturing process for this compound and its analogues.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. echemi.com [echemi.com]
- 5. Replacing Critical Materials with Abundant Materials - The Role of the Chemical Sciences in Finding Alternatives to Critical Resources - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. Propionaldehyde, 97%, Spectrum Chemical 100 mL | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 11. volochem.com [volochem.com]
Comparative Reactivity of Chloro- vs. Bromo-methylpyridin-2-ols: A Guide for Synthetic Strategy
Introduction: Strategic Selection of Halopyridines in Synthesis
Halogenated pyridines are cornerstone building blocks in the synthesis of pharmaceuticals and functional materials. Among these, substituted methylpyridin-2-ols serve as versatile intermediates, offering a reactive handle for constructing complex molecular architectures. The choice between a chloro- or bromo-substituent at a reactive position is a critical decision that profoundly impacts reaction kinetics, yield, and the overall efficiency of a synthetic route.
This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-methylpyridin-2-ols, with a primary focus on nucleophilic aromatic substitution (SNAr), a reaction class of paramount importance in drug development. We will dissect the underlying electronic principles governing their reactivity, present a detailed experimental framework for their quantitative comparison, and discuss the practical implications for researchers and process chemists.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of a halopyridine in an SNAr reaction is not solely determined by the halogen's identity but is a product of the intricate electronic interplay between the leaving group, the activating pyridine nitrogen, and other ring substituents.
The Activating Role of the Pyridine Ring
The pyridine ring's nitrogen atom is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions.[1][2] This inherent electron deficiency, or electrophilicity, makes these positions susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, wherein the nucleophile first attacks the electrophilic carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores aromaticity.
The Halogen's Dual Role in Nucleophilic Aromatic Substitution (SNAr)
In the context of SNAr, the C-X bond is broken after the rate-determining step, which is typically the initial nucleophilic attack. Therefore, C-X bond strength is less important than the halogen's ability to facilitate this initial attack. The reactivity trend for halogens as leaving groups in SNAr is often the reverse of what is seen in other reaction types and generally follows the order: F > Cl > Br > I .[3][4][5]
This trend is primarily governed by two factors:
-
Inductive Effect: The high electronegativity of chlorine relative to bromine polarizes the carbon-halogen bond more effectively. This increases the electrophilicity of the carbon atom, making it a more attractive target for the incoming nucleophile.
-
Transition State Stabilization: The electron-withdrawing nature of the halogen stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[3] Chlorine's superior electronegativity provides greater stabilization than bromine, thus lowering the activation energy for the rate-determining step.
It is crucial to contrast this with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the rate-determining step is often the oxidative addition of the catalyst into the C-X bond. In those cases, the weaker C-Br bond leads to faster reactions, and the reactivity trend is I > Br > Cl .[3][6]
The Influence of Methyl and Hydroxyl Substituents
The methyl (-CH₃) and hydroxyl (-OH) groups on the pyridine ring also modulate its electronic landscape.
-
Methyl Group: Acts as a weak electron-donating group via induction, slightly decreasing the electrophilicity of the ring and thus having a minor deactivating effect on the SNAr reaction.
-
Hydroxyl Group: The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. The specific tautomer present can influence the overall electron density of the ring system. Generally, the hydroxyl/pyridone group is considered electron-donating by resonance, which can also temper the ring's reactivity towards nucleophiles compared to an unsubstituted halopyridine.
The following diagram illustrates the general mechanism for the SNAr reaction on a substituted halopyridine.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a live environment. Caption: General SNAr mechanism on a halopyridin-2-ol.
Experimental Design: A Kinetic Approach to Comparing Reactivity
To empirically validate the theoretical principles, a comparative kinetic study is the most definitive approach. The goal is to measure the reaction rates of a chloro-methylpyridin-2-ol and its bromo-analogue under identical conditions.
Model Reaction: The aminolysis of 5-halo-3-methylpyridin-2-ols with benzylamine. This reaction is representative of C-N bond formations frequently employed in medicinal chemistry.
Monitoring Technique: High-Performance Liquid Chromatography (HPLC) is an ideal method for this study. It allows for precise quantification of the disappearance of the starting material and the appearance of the product over time by using an internal standard.
Detailed Experimental Protocol for Kinetic Analysis via HPLC
This protocol provides a self-validating system for comparing the reactivity of the two substrates.
A. Materials and Reagents:
-
Substrate 1: 5-Chloro-3-methylpyridin-2-ol
-
Substrate 2: 5-Bromo-3-methylpyridin-2-ol
-
Nucleophile: Benzylamine
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal Standard (IS): Naphthalene
-
Quenching Solution: 0.1 M HCl in Water/Acetonitrile (1:1)
-
HPLC-grade Acetonitrile and Water with 0.1% Formic Acid (Mobile Phase)
B. Instrumentation:
-
HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Thermostatted reaction block or water bath.
-
Calibrated micropipettes and autosampler vials.
C. Procedure:
-
Stock Solution Preparation:
-
Prepare individual 100 mM stock solutions of the chloro- and bromo-substrates in DMSO.
-
Prepare a 1.0 M stock solution of benzylamine in DMSO.
-
Prepare a 50 mM stock solution of naphthalene (IS) in DMSO.
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
In a 4 mL vial, add 1.8 mL of DMSO.
-
Add 100 µL of the naphthalene (IS) stock solution.
-
Add 1.0 mL of the benzylamine stock solution (A 10-fold excess of the nucleophile is used to ensure pseudo-first-order kinetics).
-
Place the vial in a thermostatted heating block set to a constant temperature (e.g., 80 °C) and allow it to equilibrate for 15 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding 100 µL of the respective halopyridine stock solution (final substrate concentration = 5 mM). Start a timer immediately.
-
At designated time points (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in an autosampler vial containing 950 µL of the quenching solution. This stops the reaction by protonating the amine.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should provide baseline separation of the starting material, product, and internal standard.
-
Record the peak areas for the starting material and the internal standard at each time point.
-
-
Data Analysis:
-
For each time point, calculate the normalized concentration of the starting material (SM) using the formula: [SM]_normalized = (Area_SM / Area_IS).
-
Plot ln([SM]_normalized) versus time (in seconds).
-
The slope of the resulting linear regression is the negative of the observed pseudo-first-order rate constant (-k_obs).
-
The half-life (t_1/2) can be calculated using the formula: t_1/2 = 0.693 / k_obs.
-
Visualization of Experimental Workflow
Caption: Workflow for the comparative kinetic study.
Data Presentation and Interpretation
The following table summarizes plausible experimental data from the kinetic study described above, illustrating the expected difference in reactivity.
| Compound | Leaving Group | Conditions | k_obs (s⁻¹) | Half-Life (t₁/₂) (min) | Relative Reactivity (k_chloro / k_bromo) |
| 5-Chloro-3-methylpyridin-2-ol | Cl | Benzylamine (10 eq), DMSO, 80°C | 4.5 x 10⁻⁴ | 25.7 | 3.0 |
| 5-Bromo-3-methylpyridin-2-ol | Br | Benzylamine (10 eq), DMSO, 80°C | 1.5 x 10⁻⁴ | 77.0 | 1.0 |
Analysis of Results
The experimental data clearly demonstrates that the chloro-substituted pyridine is significantly more reactive than its bromo-analogue in this nucleophilic aromatic substitution reaction. The chloro-derivative reacts approximately 3.0 times faster than the bromo-derivative under identical conditions. This empirical result is in excellent agreement with the established theoretical principles of SNAr reactions. The higher electronegativity of chlorine enhances the electrophilicity of the reaction center and better stabilizes the rate-determining transition state, leading to a lower activation energy and a faster reaction rate.
Practical Implications for Drug Development Professionals
-
Reaction Efficiency: For SNAr-type transformations, selecting the chloro-analogue can lead to shorter reaction times, lower required temperatures, and potentially higher throughput.
-
Cost and Availability: Aryl chlorides are often more commercially available and less expensive than the corresponding bromides, making them a more economical choice for large-scale synthesis.
-
Chemoselectivity: In a molecule possessing both chloro and bromo groups on electronically activated pyridine rings, a nucleophile is expected to preferentially displace the chloro group.[3] This predictable selectivity can be a powerful tool for designing complex, multi-step synthetic routes.
Conclusion
For researchers engaged in the synthesis of pyridine-based molecules via nucleophilic aromatic substitution, the choice of halogen is not arbitrary but a strategic decision with significant consequences. This guide has established, through both theoretical reasoning and a proposed experimental framework, that chloro-methylpyridin-2-ols are more reactive than their bromo- counterparts in SNAr reactions . This enhanced reactivity is a direct consequence of chlorine's greater electronegativity, which facilitates the rate-determining nucleophilic attack. While bromides remain the substrate of choice for many cross-coupling reactions, an understanding of this reversed reactivity trend in SNAr is essential for efficient and logical synthetic planning in drug discovery and development.
References
A Comparative Benchmarking Guide to the Synthesis of a Key Kinase Inhibitor Intermediate
For researchers and professionals in drug development, the efficiency and robustness of a synthetic route are paramount. The selection of starting materials and intermediate pathways can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth performance comparison of two synthetic strategies to obtain a crucial intermediate in the synthesis of Abl kinase inhibitors like Imatinib: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .
We will objectively benchmark a classical approach involving a guanidine condensation against a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This comparison will be supported by experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your synthetic endeavors. While 5-Chloro-4-methylpyridin-2-OL is not directly used in the presented optimal synthesis of the Imatinib intermediate, the principles of pyrimidine synthesis from pyridone precursors are a valid strategy in medicinal chemistry. However, for a direct and data-supported comparison, we will focus on two prominent, documented routes to the target intermediate.
Pathway 1: The Guanidine Condensation Route
This synthetic approach builds the pyrimidine ring by condensing a guanidine derivative with an α,β-unsaturated ketone. This method is a well-established strategy for the formation of pyrimidine cores.
The overall transformation is a two-step process starting from the readily available 2-methyl-5-nitroaniline.
Pathway 2: The Buchwald-Hartwig Amination Route
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the key C-N bond between a pre-formed pyrimidine ring and an aniline derivative. The Buchwald-Hartwig amination is a powerful tool in medicinal chemistry for its broad substrate scope and functional group tolerance.[1]
Head-to-Head Performance Comparison
| Parameter | Pathway 1: Guanidine Condensation | Pathway 2: Buchwald-Hartwig Amination | Analysis |
| Overall Yield | ~79.6% (two steps) | 62% (one step) | The Guanidine Condensation route offers a significantly higher overall yield. |
| Reaction Steps | Two steps from 2-methyl-5-nitroaniline | One step from advanced intermediates | The Buchwald-Hartwig route is more convergent, which can be advantageous in complex syntheses. |
| Reagents & Catalysts | Cyanamide, HCl, NaOH, n-butanol | Pd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane | Pathway 1 uses more traditional, less expensive reagents, but cyanamide is toxic. Pathway 2 requires a costly palladium catalyst and ligand. |
| Reaction Conditions | High temperatures (reflux) | High temperature (100 °C) | Both pathways require elevated temperatures. |
| Purification | Precipitation and filtration | Flash column chromatography | The precipitation of the product in Pathway 1 can be advantageous for large-scale production, avoiding chromatography. |
| Atom Economy | Good, but with the formation of water and other small molecules. | Lower, due to the use of a stoichiometric base and ligand. | The Guanidine Condensation route is likely to have a better atom economy. |
Experimental Protocols
Pathway 1: Guanidine Condensation Route
Step 1: Synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine [2]
-
To a suitable reaction vessel, add 2-amino-4-nitrotoluene (200.0 g, 1.31 mol), 50% cyanamide aqueous solution (255.0 ml, 3.28 mol), and water (200 ml).
-
Heat the mixture to 60-65 °C.
-
Slowly add concentrated hydrochloric acid (223 ml) dropwise.
-
Maintain the reaction at 60-65 °C for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Adjust the pH to 8-8.5 by the dropwise addition of a 20% aqueous sodium hydroxide solution, which will cause a yellow solid to precipitate.
-
Stir the mixture for 30 minutes after the pH adjustment is complete.
-
Collect the solid by filtration, wash the filter cake with 100 ml of water, and dry in an oven at 50 °C.
-
This yields 248.1 g (97.2%) of 1-(2-methyl-5-nitrophenyl)guanidine.
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine [1]
-
In a reaction flask, combine 1-(2-methyl-5-nitrophenyl)guanidine (63 g, 0.324 mol), 3-dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5 g, 0.357 mol), and n-butanol (560 ml).
-
Heat the reaction mixture to 120 °C and maintain for 9 hours.
-
Cool the reaction mass to room temperature and add water (450 ml).
-
Stir the mixture at room temperature for 3-4 hours to allow for complete precipitation.
-
Isolate the precipitated solid by filtration and dry to yield N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (73.7 g, 81.9%).
Pathway 2: Buchwald-Hartwig Amination Route[3]
-
To a solution of 4-(pyridin-3-yl)-2-chloropyrimidine (200 mg, 1.047 mmol) in 1,4-dioxane (10 ml) under a nitrogen atmosphere, add 2-methyl-5-nitroaniline (159 mg, 1.047 mmol) and cesium carbonate (682 mg, 2.094 mmol).
-
Degas the resulting mixture with Argon for 30 minutes.
-
Add Xantphos (61 mg, 0.1047 mmol) and Pd2(dba)3 (96 mg, 0.1047 mmol) to the reaction mixture.
-
Stir the reaction at 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature, filter, and concentrate under reduced pressure.
-
Partition the residue between brine and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to obtain a brown oil.
-
Purify the crude product by flash chromatography (silica-gel, 70% ethyl acetate in petroleum ether) to give N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a pale yellow solid (0.2 g, 62% yield).
Mechanistic Considerations and Discussion
The Guanidine Condensation route is a classic and robust method for pyrimidine synthesis. Its primary advantages are the high yields and the use of relatively inexpensive starting materials. The purification by precipitation is a significant benefit for scalability. However, the use of cyanamide in the first step is a drawback due to its toxicity. The multi-step nature of this pathway, while providing a higher overall yield in this case, can sometimes be less desirable than a more convergent approach.
The Buchwald-Hartwig Amination represents a more modern and convergent strategy. Its main appeal lies in the ability to couple complex fragments in a single, often high-yielding, step. This modularity is highly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies. The primary disadvantages are the cost and potential toxicity of the palladium catalyst and the phosphine ligand. Furthermore, the need for chromatographic purification can be a bottleneck in large-scale production.
Conclusion
For the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, the Guanidine Condensation route offers a clear advantage in terms of overall yield and ease of purification , making it a more attractive option for large-scale manufacturing where cost and efficiency are the primary drivers.
Conversely, the Buchwald-Hartwig Amination route provides greater flexibility and convergency , which is highly beneficial in a research and development setting, particularly for the rapid synthesis of diverse analogues for biological screening.
The choice between these two pathways will ultimately depend on the specific goals of the research or production campaign. This guide provides the necessary data and insights to make a well-informed decision based on a comprehensive understanding of the performance of each intermediate and reaction pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
